An In-depth Technical Guide to the Comparative Analysis of Hydrochloride and Hydrobromide Salt Forms of Active Pharmaceutical Ingredients
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Preamble: The Criticality of Salt Form Selection in Pharmaceutical Development In the landscape of modern drug development, the journey from a...
Author: BenchChem Technical Support Team. Date: February 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Preamble: The Criticality of Salt Form Selection in Pharmaceutical Development
In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical early-stage decisions is the selection of an appropriate salt form for an active pharmaceutical ingredient (API). This choice is far from trivial, as the counterion paired with the API can profoundly influence its physicochemical and, consequently, its biopharmaceutical properties.[1] The use of salt forms is a well-established strategy to enhance properties such as aqueous solubility, dissolution rate, stability, and manufacturability.[2][3] Hydrochloride salts, for instance, are the most common choice for basic drugs, accounting for approximately 60% of all basic drug salt forms, primarily due to their ability to improve solubility and stability.[3]
This guide provides a comprehensive technical comparison between two commonly employed halide salts: hydrochloride (HCl) and hydrobromide (HBr). For the purpose of illustration, we will refer to a hypothetical basic API as "AOPP." While the specific data points will be illustrative, the principles, experimental methodologies, and strategic considerations discussed herein are universally applicable to the salt selection process for any basic drug candidate. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to make informed decisions in this pivotal stage of pharmaceutical development.
I. Physicochemical Characterization: A Comparative Analysis of AOPP Hydrochloride and AOPP Hydrobromide
The initial step in comparing salt forms involves a thorough characterization of their fundamental physicochemical properties. These properties are the primary determinants of a salt's performance both in vitro and in vivo.
Table 1: Comparative Physicochemical Properties of AOPP Hydrochloride vs. AOPP Hydrobromide (Illustrative Data)
Property
AOPP Hydrochloride
AOPP Hydrobromide
Rationale and Implications
Molecular Weight
Lower
Higher
The difference in molecular weight between chloride (35.45 g/mol ) and bromide (79.90 g/mol ) ions directly impacts the API's mass fraction in the salt form. This is a critical consideration for dosage calculations.
Aqueous Solubility
High
Very High
Generally, both salts significantly enhance the solubility of a basic API compared to its free base form.[4] The higher solubility of the hydrobromide salt, in this case, could be advantageous for developing high-concentration liquid formulations or for APIs requiring rapid dissolution.[5]
Hygroscopicity
Moderate
Low to Moderate
Hygroscopicity, the tendency to absorb moisture from the air, is a critical parameter affecting the stability, handling, and manufacturing of the drug substance.[6] A less hygroscopic salt form is generally preferred to avoid issues such as deliquescence and degradation.
Melting Point
High
Slightly Lower
The melting point provides an indication of the crystal lattice energy. A high melting point is often associated with greater physical stability.[2]
Crystal Form
Crystalline
Crystalline
Crystalline solids are generally preferred over amorphous forms due to their superior stability and handling properties.[7] The specific crystal packing can differ between the two salt forms, potentially leading to polymorphism.[8]
Chemical Stability
Good
Good
Both salt forms can protect the API from oxidative degradation by protonating susceptible functional groups, such as amines.[7] However, subtle differences in stability may arise due to the nature of the counterion and its interaction with the API.
II. The Rationale Behind Salt Selection: A Decision-Making Framework
The choice between hydrochloride and hydrobromide is not arbitrary but is guided by a multi-tiered evaluation process aimed at identifying the salt form with the optimal balance of properties for the intended application.
Technical Guide: Mechanism of Action of L-2-Aminooxy-3-phenylpropanoic Acid (L-AOPP)
Executive Summary L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP) stands as the gold-standard chemical probe for interrogating the phenylpropanoid pathway. It functions as a potent, specific, and competitive inhibitor of Ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP) stands as the gold-standard chemical probe for interrogating the phenylpropanoid pathway. It functions as a potent, specific, and competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.
By structurally mimicking the transition state of the PAL reaction, L-AOPP binds to the enzyme's electrophilic prosthetic group (MIO) with nanomolar affinity (
), orders of magnitude tighter than the natural substrate (). This guide details the molecular kinetics, structural basis of inhibition, and validated protocols for its application in metabolic flux analysis.
Molecular Architecture & Pharmacophore
To understand the efficacy of L-AOPP, one must analyze its structural deviation from the natural substrate, L-Phenylalanine (L-Phe).
Feature
L-Phenylalanine (Substrate)
L-AOPP (Inhibitor)
Mechanistic Impact
-Substituent
Amino group ()
Aminooxy group ()
The electronegative oxygen increases nucleophilicity while altering pKa, facilitating tight binding to the active site electrophile.
Side Chain
Benzyl group
Benzyl group
Maintains perfect steric fit within the hydrophobic pocket of PAL.
Stereochemistry
L-configuration
L-configuration
Essential for recognition; D-isomers are generally inactive against PAL.
Key Insight: The aminooxy moiety is the "warhead." While isosteric enough to enter the active site, its chemical reactivity prevents the E1cb elimination mechanism required for ammonia release, effectively locking the enzyme in a non-productive state.
The Mechanistic Core: PAL Inhibition
The Target: MIO Prosthetic Group
PAL belongs to the family of enzymes utilizing a highly electrophilic prosthetic group: 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) .[1][2] This cofactor is formed autocatalytically from an Ala-Ser-Gly triad within the enzyme's active site.[3]
Binding Dynamics & Kinetics
L-AOPP acts as a transition-state analog .
Entry: L-AOPP enters the active site, guided by the hydrophobic interaction of its phenyl ring.
Attack: The nucleophilic nitrogen of the aminooxy group attacks the electrophilic exocyclic double bond of the MIO cofactor.
Stalling: Unlike L-Phe, which forms an unstable intermediate that rapidly eliminates ammonia to form cinnamate, the L-AOPP-MIO adduct is thermodynamically stable.
Kinetic Profile:
Type: Competitive Inhibition (reversible, but slow-dissociating).[4]
Affinity (
): Typically in the nanomolar range (e.g., 1–10 nM) .
Substrate Affinity (
): Typically in the micromolar range (e.g., 50–300 M) .
Result: L-AOPP is often functionally irreversible in short-term assays due to the extreme difference between
and .
Visualization: Mechanism of Action
The following diagram illustrates the competitive entry and the blockage of the MIO cofactor.
Figure 1: Competitive binding mechanism where L-AOPP outcompetes L-Phe for the MIO center, forming a stable blockade.
Experimental Validation Protocols
To validate L-AOPP activity or use it to halt metabolic flux, specific protocols must be followed. The standard validation method is the Spectrophotometric PAL Assay .
In Vitro PAL Inhibition Assay
Principle: PAL activity is measured by monitoring the production of trans-cinnamic acid, which absorbs strongly at 290 nm . L-AOPP will prevent this increase in absorbance.
To ensure data integrity (E-E-A-T), every experiment must include controls that rule out artifacts.
Issue
Potential Cause
Control / Solution
High Background at 290nm
Endogenous phenolics or proteins absorbing UV.
Blank Control: Run the assay with Boiled Enzyme + Substrate. Subtract this baseline.
No Inhibition Observed
L-AOPP degradation or high L-Phe competition.
Pre-incubation: Incubate enzyme with L-AOPP for 10 mins before adding substrate to allow slow-binding complex formation.
Non-Linear Rate
Substrate depletion or product inhibition.
Time Window: Only calculate slope from the linear initial velocity phase (first 5–10 mins).
References
Amrhein, N., & Gödeke, K. H. (1977).
-Aminooxy--phenylpropionic acid: A potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo.[6] Plant Science Letters, 8(4), 313–317.
Ritter, H., & Schulz, G. E. (2004). Structural basis for the entrance into the phenylpropanoid metabolism catalyzed by phenylalanine ammonia-lyase. The Plant Cell, 16(12), 3426–3436.
Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[4] Phytochemistry, 62(3), 415–422.
MacDonald, M. J., & D'Cunha, G. B. (2007). A modern view of phenylalanine ammonia lyase. Biochemistry and Cell Biology, 85(3), 273–282.
2-(Aminooxy)-3-phenylpropanoic acid PAL inhibitor potency
An In-Depth Technical Guide to the Phenylalanine Ammonia-Lyase (PAL) Inhibitor Potency of 2-(Aminooxy)-3-phenylpropanoic Acid Authored by: Gemini, Senior Application Scientist Introduction: The Central Role of Phenylalan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Phenylalanine Ammonia-Lyase (PAL) Inhibitor Potency of 2-(Aminooxy)-3-phenylpropanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.5) represents a critical enzymatic gateway in the metabolism of most plants and some microorganisms.[1][2] It catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1] This reaction is a pivotal control point, directing carbon flow from primary metabolism (the shikimate pathway) into the synthesis of a vast array of secondary metabolites. These include lignins (essential for structural integrity), flavonoids (pigmentation, UV protection), phytoalexins (antimicrobial defense), and stilbenes.[1] Given its central role, the modulation of PAL activity is a significant area of interest in plant science, phytopathology, and the development of targeted metabolic regulators.
This guide provides a detailed technical overview of 2-(Aminooxy)-3-phenylpropanoic acid, a highly potent and specific inhibitor of PAL, often referred to in literature as L-α-aminooxy-β-phenylpropionic acid or AOPP. We will explore its mechanism of action, quantitative potency, and provide robust, field-proven protocols for its evaluation.
2-(Aminooxy)-3-phenylpropanoic Acid (AOPP): A Potent Modulator of the Phenylpropanoid Pathway
2-(Aminooxy)-3-phenylpropanoic acid is a structural analogue of L-phenylalanine, the natural substrate for PAL.[3] Its efficacy stems from this structural mimicry, allowing it to interact with the enzyme's active site. AOPP is recognized as one of the most potent and selective inhibitors of PAL discovered to date, making it an invaluable chemical tool for studying the physiological consequences of phenylpropanoid pathway disruption.[4] In research settings, AOPP has been instrumental in elucidating the role of PAL in processes such as lignification, demonstrating that its application can inhibit lignin accumulation without significantly impacting the differentiation of plant vascular tissues.
Mechanism of Inhibition: Competitive and Slow-Binding Interaction
The inhibitory action of AOPP on PAL is characterized as competitive.[3][5] This means that AOPP directly competes with the endogenous substrate, L-phenylalanine, for binding to the enzyme's active site.
Fig 1. Competitive inhibition of PAL by AOPP.
Furthermore, studies have revealed that AOPP exhibits a slow-binding inhibition kinetic profile with certain PAL isozymes.[6] This is a significant mechanistic detail. Unlike classical inhibitors that reach equilibrium rapidly, a slow-binding inhibitor establishes its final level of inhibition over a period of seconds or minutes. This process often involves an initial, rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change to a more tightly bound complex (EI*). This two-step binding contributes to its high potency and can result in time-dependent inhibition.[6]
Quantitative Potency of AOPP
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of affinity; a lower Kᵢ indicates a more potent inhibitor. AOPP has demonstrated exceptionally low Kᵢ values against PAL from various sources.
This data underscores the remarkable potency of AOPP, particularly against plant-derived PAL.
Methodologies for Assessing PAL Inhibition by AOPP
Validating the potency of an inhibitor requires robust and reproducible experimental protocols. The core of this assessment is the PAL enzymatic assay, which measures the rate of product formation.
Core Principle: Spectrophotometric PAL Activity Assay
The standard PAL assay is a continuous spectrophotometric method that leverages the distinct ultraviolet absorbance of the product, trans-cinnamic acid.[1][2] The enzyme catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance maximum around 290 nm.[1][2] By monitoring the rate of increase in absorbance at this wavelength, one can directly quantify the enzyme's activity.
Fig 2. Experimental workflow for PAL inhibitor potency assessment.
This protocol is adapted from established methodologies for determining PAL activity from plant extracts.[1][7]
1. Materials and Reagents:
Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), containing 14 mM 2-mercaptoethanol and 3% (w/v) polyvinylpolypyrrolidone (PVPP). Prepare fresh.[1] The PVPP is crucial for binding and precipitating phenolic compounds from the plant extract that could otherwise interfere with the assay.
Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).
Enzyme Source: Crude or purified PAL extract from plant tissue, fungi, or a recombinant source.
Equipment: Spectrophotometer or microplate reader capable of reading at 290 nm, refrigerated centrifuge, homogenizer.
2. Procedure: Enzyme Extraction
a. Weigh ~0.1-0.5 g of fresh plant tissue.
b. Homogenize the tissue on ice with 1-2 mL of ice-cold Extraction Buffer.
c. Transfer the homogenate to a microfuge tube and centrifuge at 12,000-16,000 x g for 20 minutes at 4°C.[7]
d. Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice.
3. Procedure: Enzymatic Assay
a. Pre-warm the spectrophotometer to 30°C or 37°C.[1][7]
b. Prepare reaction mixtures in UV-transparent cuvettes or a 96-well UV plate.
c. Sample Reaction:
800 µL of 0.1 M Tris-HCl buffer (pH 8.8)
100 µL of 50 mM L-phenylalanine solution
d. Blank Reaction (to zero the instrument):
900 µL of 0.1 M Tris-HCl buffer (pH 8.8)
e. Equilibrate both cuvettes in the spectrophotometer for 5 minutes.
f. To initiate the reaction, add 100 µL of the enzyme extract to the "Sample Reaction" cuvette. To the blank, add 100 µL of extraction buffer. Mix by gentle inversion.
g. Immediately begin monitoring the change in absorbance at 290 nm (A₂₉₀) over a period of 5-10 minutes, taking readings every 30 seconds.
4. Data Analysis: Calculation of PAL Activity
a. Determine the rate of reaction (ΔA₂₉₀/min) from the linear portion of the absorbance vs. time plot.
b. Calculate the enzyme activity using the Beer-Lambert law:
Activity (U/mL) = (ΔA₂₉₀/min * Vₜ) / (ε * Vₑ * l)
Vₜ: Total reaction volume (in mL, e.g., 1.0 mL)
Vₑ: Volume of enzyme extract added (in mL, e.g., 0.1 mL)
ε (Molar Extinction Coefficient): 9630 M⁻¹cm⁻¹ for trans-cinnamic acid.[1]
l: Path length of the cuvette (typically 1 cm)
c. One unit (U) of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.
Detailed Protocol 2: Determining the IC₅₀ of AOPP
This protocol builds upon the activity assay to determine the concentration of AOPP required to inhibit 50% of PAL activity.
1. Materials and Reagents:
All reagents from Protocol 1.
AOPP Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of AOPP in the assay buffer. From this, create a series of dilutions to test a range of final concentrations (e.g., 0.1 nM to 1 µM).
2. Procedure: Inhibition Assay
a. Set up a series of reaction tubes or wells. Each will contain a different concentration of the inhibitor, AOPP.
b. Reaction Setup (for a 1 mL final volume):
(790 - x) µL of 0.1 M Tris-HCl buffer (pH 8.8)
100 µL of 50 mM L-phenylalanine
100 µL of enzyme extract
x µL of AOPP dilution (where x is typically 10 µL)
c. Include a "No Inhibitor" control (0% inhibition) containing the buffer in place of the AOPP solution.
d. Include a "Maximum Inhibition" control if desired (using a saturating concentration of AOPP).
e. Pre-incubate the enzyme extract with the buffer and AOPP for 5 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
f. Initiate the reactions by adding the L-phenylalanine substrate.
g. Monitor the reaction rate (ΔA₂₉₀/min) for each AOPP concentration as described in Protocol 1.
3. Data Analysis: Calculation of IC₅₀
a. Calculate the percentage of inhibition for each AOPP concentration relative to the "No Inhibitor" control:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
b. Plot the % Inhibition (Y-axis) against the logarithm of the AOPP concentration (X-axis).
c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
d. The IC₅₀ is the concentration of AOPP that corresponds to 50% inhibition on this curve.
Conclusion
2-(Aminooxy)-3-phenylpropanoic acid (AOPP) stands as a cornerstone chemical probe for the study of the phenylpropanoid pathway. Its high potency, characterized by nanomolar inhibition constants, and its specific, competitive mechanism of action make it an exemplary tool for researchers in plant biology, biochemistry, and drug discovery. The methodologies detailed in this guide provide a validated framework for quantifying the inhibitory effects of AOPP and similar compounds, ensuring the generation of reliable and high-quality data. By understanding both the biochemical properties of this inhibitor and the practical methodologies for its assessment, researchers are well-equipped to further unravel the complexities of plant metabolic networks.
References
Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422. Retrieved from [Link]
Olenichenko, N. A., et al. (2021). Assessment of the Role of PAL in Lignin Accumulation in Wheat (Tríticum aestívum L.) at the Early Stage of Ontogenesis. Plants (Basel). Retrieved from [Link]
ResearchGate. (2014). Can anyone suggest a protocol for the determination of Phenylalanine ammonia lyase (PAL) enzyme activity in tomato leaves?. Retrieved from [Link]
Kępczyńska, E., et al. (2025). Effect of potent inhibitors of phenylalanine ammonia-lyase and PVP on in vitro morphogenesis of Fagopyrum tataricum. BMC Plant Biology. Retrieved from [Link]
Vareum. (n.d.). L-2-Aminooxy-3-phenylpropanoic acid. Retrieved from [Link]
Marsche, G., et al. (2009). Plasma-advanced oxidation protein products are potent high-density lipoprotein receptor antagonists in vivo. Circulation Research. Retrieved from [Link]
ResearchGate. (n.d.). alpha-Aminooxi-beta-phenylpropionic acid controls phenylalanine ammonia lyase gene expression during storage of asparagus spears. Retrieved from [Link]
Hollaway, W. L., & Cole, D. J. (1984). Effects of Glyphosate on Metabolism of Phenolic Compounds: V. l-α-AMINOXY-β-PHENYLPROPIONIC ACID AND GLYPHOSATE EFFECTS ON PHENYLALANINE AMMONIA-LYASE IN SOYBEAN SEEDLINGS. Plant Physiology. Retrieved from [Link]
The Multifaceted Biological Activities of Aminooxy Phenylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: A Scaffold of Versatility Aminooxy phenylpropanoic acid derivatives represent a versatile chemical scaffold with a growing portfolio of significant biological activities. This guide provides an in-depth tec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Scaffold of Versatility
Aminooxy phenylpropanoic acid derivatives represent a versatile chemical scaffold with a growing portfolio of significant biological activities. This guide provides an in-depth technical exploration of these compounds, moving beyond a simple catalog of activities to offer a nuanced understanding of their mechanisms of action, the rationale behind their design and evaluation, and their potential as starting points for novel therapeutic agents. For researchers and drug development professionals, this document aims to be a foundational resource, bridging the gap between synthetic chemistry and applied pharmacology. The inherent structural features of the aminooxy phenylpropanoic acid core, particularly the reactive aminooxy group and the modifiable phenylpropanoic acid backbone, allow for a diverse range of biological targets and applications.
Enzyme Inhibition: Precision Targeting of Metabolic and Neurological Pathways
A prominent and well-documented activity of aminooxy phenylpropanoic acid derivatives is their ability to inhibit specific enzymes. This inhibitory action often stems from the interaction of the aminooxy group with crucial cofactors or active site residues.
L-Phenylalanine Ammonia-Lyase (PAL) Inhibition
L-2-aminooxy-3-phenylpropanoic acid (AOPP) is a potent and widely recognized inhibitor of L-phenylalanine ammonia-lyase (PAL)[1][2][3]. PAL is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid[4]. Inhibition of this pathway has implications in plant biology and can serve as a tool to study secondary metabolite biosynthesis.
Mechanism of Action:
The inhibitory activity of AOPP against PAL is a classic example of mechanism-based inhibition. The aminooxy functional group is a key player, reacting with the electrophilic dehydroalanine residue in the active site of PAL. This covalent modification inactivates the enzyme, leading to a potent and often irreversible inhibition.
Experimental Workflow: PAL Inhibition Assay
The causality behind selecting a spectrophotometric assay for PAL inhibition lies in the distinct UV absorbance of the product, trans-cinnamic acid, at approximately 290 nm[4]. This allows for a continuous and straightforward measurement of enzyme activity.
Diagram: Workflow for PAL Inhibition Assay
Caption: Workflow for determining PAL inhibition.
Detailed Protocol: Spectrophotometric PAL Inhibition Assay
Reagent Preparation:
Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol.
Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8)[4].
Inhibitor Solutions: Prepare a stock solution of the aminooxy phenylpropanoic acid derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
Enzyme Extraction (if applicable):
Homogenize plant tissue in ice-cold extraction buffer.
Centrifuge the homogenate and use the supernatant as the enzyme source.
Assay Procedure:
In a UV-transparent cuvette or 96-well plate, combine the assay buffer, substrate solution, and varying concentrations of the inhibitor.
Initiate the reaction by adding the PAL enzyme extract.
Immediately measure the increase in absorbance at 290 nm over time using a spectrophotometer.
Data Analysis:
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Kynurenine Aminotransferase (KAT) Inhibition
Aminooxy phenylpropanoic acid derivatives have also been identified as inhibitors of kynurenine aminotransferases (KATs), particularly KAT-I[5]. KATs are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the synthesis of kynurenic acid (KYNA), a neuroactive metabolite, from L-kynurenine[6]. Dysregulation of the kynurenine pathway is implicated in various neurodegenerative and psychiatric disorders, making KATs attractive therapeutic targets[6].
Mechanism of Action:
The inhibitory mechanism of aminooxy derivatives against KATs involves the formation of a stable oxime with the PLP cofactor. This covalent adduct prevents the formation of the Schiff base intermediate necessary for the transamination reaction, thereby inactivating the enzyme.
Table: IC50 Values of Aminooxy Derivatives against KAT-I
Experimental Protocol: KAT Inhibition Assay
The choice of an HPLC-based or fluorescence assay for KAT inhibition is dictated by the need to accurately quantify the product, kynurenic acid, in the presence of the substrate and other reaction components.
Detailed Protocol: HPLC-Based KAT Inhibition Assay
Incubate the KAT-I enzyme with varying concentrations of the inhibitor and PLP at 37°C for a pre-determined time.
Initiate the enzymatic reaction by adding L-kynurenine and α-ketoglutarate.
Incubate the reaction mixture at 37°C for 10 minutes[7].
Terminate the reaction by adding the stop solution.
Analyze the formation of kynurenic acid by reverse-phase HPLC with UV detection.
Data Analysis:
Quantify the kynurenic acid peak area for each inhibitor concentration.
Calculate the percentage of inhibition and determine the IC50 value by non-linear regression.
Antimicrobial Activity: A New Frontier Against Drug Resistance
Recent research has unveiled the potential of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potent antimicrobial agents[8]. These compounds have demonstrated structure-dependent activity against a panel of multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species[8].
Structure-Activity Relationship (SAR) Insights:
The antimicrobial efficacy of these derivatives is highly dependent on the nature of the substituents. For instance, the incorporation of heterocyclic substituents in hydrazone-based derivatives significantly enhances their antimicrobial activity[8]. This highlights the importance of exploring diverse chemical space around the core scaffold to optimize potency and spectrum of activity.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound, as it provides a quantitative measure of the lowest concentration required to inhibit microbial growth[3][9].
Diagram: Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
96-well microtiter plates.
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
Test compound and control antibiotics.
Bacterial or fungal strains of interest.
Procedure:
Prepare two-fold serial dilutions of the test compound in the appropriate broth directly in the wells of the 96-well plate.
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL[9].
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer and Antioxidant Properties: A Dual-Pronged Approach
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is also being investigated for its potential in cancer therapy, exhibiting both cytotoxic and antioxidant activities[9][10]. This dual activity is particularly attractive, as many anticancer agents can induce oxidative stress, and compounds with inherent antioxidant properties may offer a therapeutic advantage.
Mechanism of Action:
The anticancer activity of these derivatives has been demonstrated against non-small cell lung cancer cells (A549), where they were shown to reduce cell viability and migration[9]. The phenolic hydroxyl group is believed to contribute to the antioxidant properties by donating a hydrogen atom to neutralize reactive oxygen species (ROS)[9].
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals[8][11].
Detailed Protocol: MTT Assay
Cell Seeding:
Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with various concentrations of the aminooxy phenylpropanoic acid derivatives for a specified period (e.g., 24-72 hours).
MTT Incubation:
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan[8][11].
Formazan Solubilization:
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader[8].
Data Analysis:
Calculate the percentage of cell viability relative to untreated control cells.
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Substituted phenylpropanoic acid derivatives have emerged as modulators of various nuclear and G-protein coupled receptors, indicating their potential in treating metabolic diseases and neurological disorders.
Certain α-alkyl-substituted phenylpropanoic acids have been identified as potent dual agonists of PPARα and PPARδ[12]. PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism. PPARα agonists (fibrates) are used to treat dyslipidemia[13].
Experimental Workflow: PPARα Activation Assay (Reporter Gene Assay)
A reporter gene assay is a robust method to screen for and characterize PPAR agonists. This involves transfecting cells with a plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the PPAR of interest.
Diagram: Workflow for PPARα Reporter Gene Assay
Caption: Workflow for a PPARα reporter gene assay.
Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism
A series of phenylpropanoic acid derivatives have been designed as agonists of FFA1/GPR40, a receptor that enhances glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment[7][14].
Experimental Workflow: FFA1/GPR40 Calcium Flux Assay
Activation of the Gq-coupled FFA1/GPR40 receptor leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
Detailed Protocol: Calcium Flux Assay
Cell Preparation:
Plate CHO cells stably expressing FFA1/GPR40 in a multi-well plate.
Dye Loading:
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[2].
Compound Addition and Measurement:
Place the plate in a fluorescence imaging plate reader (FLIPR).
Measure baseline fluorescence.
Add varying concentrations of the test compound and immediately measure the change in fluorescence over time.
Data Analysis:
Plot the fluorescence intensity against the compound concentration to determine the EC50 value.
Conclusion: A Promising Scaffold for Future Drug Discovery
The diverse biological activities of aminooxy phenylpropanoic acid derivatives underscore the immense potential of this chemical scaffold in drug discovery. From targeted enzyme inhibition in metabolic and neurological pathways to broad-spectrum antimicrobial and anticancer effects, and the nuanced modulation of key cellular receptors, these compounds offer a wealth of opportunities for the development of novel therapeutics. The detailed experimental protocols and workflows provided in this guide are intended to empower researchers to effectively explore and characterize the biological activities of their own novel derivatives. As our understanding of the structure-activity relationships within this class of compounds continues to grow, so too will their potential to address a wide range of unmet medical needs.
Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulf
Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. (2019). PubMed.
Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. (n.d.). PMC - NIH.
Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome. (2006). PubMed.
The potential of natural products for targeting PPARα. (n.d.). PMC - NIH.
Kynurenine Aminotransferase Isozyme Inhibitors: A Review. (2016). MDPI.
Cytotoxic bioactivity of some phenylpropanoic acid deriv
Physicochemical Properties, Synthesis, and Mechanistic Applications[1] Executive Summary 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride (AOPP-HCl) is a specialized phenylalanine isostere where the -amine is replaced b...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Properties, Synthesis, and Mechanistic Applications[1]
Executive Summary
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride (AOPP-HCl) is a specialized phenylalanine isostere where the
-amine is replaced by an aminooxy moiety (). This structural modification confers unique reactivity, making the compound a potent, quasi-irreversible inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, most notably Phenylalanine Ammonia-Lyase (PAL) . Beyond enzyme kinetics, it serves as a critical heterobifunctional linker in chemical biology, enabling site-specific protein bioconjugation via oxime ligation.
This guide details the molecular characteristics, synthetic pathways, and mechanistic actions of AOPP-HCl, designed for researchers in medicinal chemistry and chemical biology.
Part 1: Physicochemical Profile[2]
The hydrochloride salt form is preferred in experimental settings due to enhanced stability and water solubility compared to the zwitterionic free acid.
Table 1: Molecular Specifications
Property
Data
Notes
IUPAC Name
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride
Common Synonyms
-Aminooxy--phenylpropionic acid; AOPP
CAS Number
5619-81-8 (HCl salt)42990-62-5 (Free acid)
Ensure correct CAS is used for procurement.
Molecular Formula
Molecular Weight
217.65 g/mol
Free acid MW: 181.19 g/mol
Solubility
Water (>50 mM), DMSO, Methanol
Hygroscopic; store with desiccant.
pKa (approx)
-COOH: ~3.5: ~4.5
The aminooxy group is less basic than a typical amine ( ~9-10).
Part 2: Synthetic Architecture
The synthesis of
-aminooxy acids cannot proceed through standard amination. The most robust route utilizes Mitsunobu inversion of the corresponding -hydroxy acid (Phenyllactic acid). This method preserves chirality (with inversion) and prevents over-alkylation.
Synthetic Workflow (DOT Visualization)
Figure 1: Synthetic route via Mitsunobu inversion. Note that starting with L-phenyllactic acid yields the D-aminooxy analog due to stereochemical inversion at the
-carbon.
Part 3: Mechanism of Action (Enzyme Inhibition)[3]
AOPP is a classic "mechanism-based" inhibitor for PLP-dependent enzymes. Unlike competitive inhibitors that merely occupy the active site, AOPP chemically modifies the cofactor.
Recognition: The phenyl ring mimics phenylalanine, guiding the molecule into the active site of enzymes like PAL or transaminases.
Attack: The nucleophilic aminooxy group attacks the internal aldimine bond (Schiff base) linking the PLP cofactor to the enzyme's catalytic lysine residue.
Capture: An oxime linkage is formed between AOPP and PLP.
Inactivation: The oxime bond is significantly more stable (
) than the natural imine bond. The enzyme cannot regenerate the active cofactor, resulting in quasi-irreversible inhibition.
Mechanistic Pathway (DOT Visualization)
Figure 2: The "Suicide Inhibition" cycle. The formation of the stable PLP-oxime adduct prevents the enzyme from cycling back to its active state.
Part 4: Experimental Protocols
A. Synthesis of 2-(Aminooxy)-3-phenylpropanoic acid HCl
Note: This protocol assumes a starting scale of 10 mmol.
Esterification: Dissolve 3-phenyllactic acid (1.66 g, 10 mmol) in dry methanol (20 mL). Cool to 0°C. Add thionyl chloride (1.1 eq) dropwise. Reflux for 2 hours. Concentrate in vacuo to yield the methyl ester.
Mitsunobu Coupling:
Dissolve the methyl ester (10 mmol), triphenylphosphine (
, 1.1 eq), and N-hydroxyphthalimide (1.1 eq) in dry THF (50 mL).
Cool to 0°C under nitrogen.
Add DIAD (Diisopropyl azodicarboxylate, 1.1 eq) dropwise over 20 minutes.
Stir at room temperature for 12 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc) for disappearance of the alcohol.
Deprotection:
Concentrate the reaction mixture and redissolve the residue in DCM. Wash with saturated
to remove unreacted phthalimide.
Dissolve the crude phthalimide-protected intermediate in methanol. Add hydrazine hydrate (3 eq). Stir for 1 hour (precipitate will form).
Filter off the phthalhydrazide byproduct.
Hydrolysis & Salt Formation:
Treat the filtrate with 6N HCl and reflux for 2 hours to hydrolyze the methyl ester.
Cool and extract with ether (to remove non-amine impurities).
Concentrate the aqueous layer to dryness. Recrystallize from Ethanol/Ether.
Yield: Expect ~60-70% as a white crystalline solid.
B. Oxime Ligation (Bioconjugation)
Use this protocol for labeling aldehyde-tagged proteins.
Reaction: Mix the aldehyde-containing biomolecule (10
) with AOPP-HCl (1 mM, 100x excess) in the buffer.
Catalysis (Optional): Add 10 mM aniline or p-phenylenediamine to accelerate the reaction rate by 10-100 fold.
Incubation: Incubate at 25°C for 2–4 hours.
Purification: Remove excess AOPP via dialysis or size-exclusion chromatography (e.g., PD-10 column).
Part 5: Applications in Drug Discovery
Metabolic Stability Studies: AOPP is resistant to proteases that cleave peptide bonds. Incorporating it into peptide backbones (as an "aminoxy-peptide") dramatically increases serum half-life.
PAL Inhibition: Used as a reference standard when developing PAL inhibitors for treating phenylketonuria (PKU) or in plant physiology to study lignin biosynthesis.
Fragment-Based Drug Design (FBDD): The aminooxy group is a "warhead" for probing active site aldehydes or ketones in covalent inhibitor design.
References
Khomutov, R. M., et al. (1968). "Synthesis of O-substituted hydroxylamines." Journal of Organic Chemistry of the USSR, 4, 1109.
Amrhein, N., et al. (1977). "
-Aminooxy--phenylpropionic acid: A potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo."[3] Plant Science Letters, 8(4), 313-317.[3] Link
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link
Vareum Chemical Data. "L-2-Aminooxy-3-phenylpropanoic acid." Vareum Product Catalog. Link
VulcanChem Technical Data. "2-(Aminooxy)-3-phenylpropanoic acid hydrochloride Properties." VulcanChem. Link
Metabolic Pathway Inhibition by 2-(Aminooxy)-3-phenylpropanoic Acid (AOPP): A Technical Guide
Executive Summary This technical guide details the mechanistic action, experimental application, and metabolic consequences of using 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) as a chemical probe. AOPP is a potent, speci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the mechanistic action, experimental application, and metabolic consequences of using 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) as a chemical probe. AOPP is a potent, specific, and competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the general phenylpropanoid pathway.
By mimicking the substrate L-phenylalanine, AOPP binds to the PAL active site with nanomolar affinity (
), effectively shutting down the flux of carbon from primary metabolism into secondary phenolic biosynthesis. This guide is designed for researchers investigating lignin biosynthesis, plant defense signaling, and metabolic engineering.
Mechanistic Foundations
Chemical Identity and Structural Analogy
AOPP is a structural analogue of L-phenylalanine where the
-amino group () is replaced by an aminooxy group (). This modification retains the steric recognition required for active site entry but fundamentally alters the chemical reactivity with the enzyme's prosthetic group.
Feature
L-Phenylalanine (Substrate)
AOPP (Inhibitor)
Structure
Role
Precursor for trans-cinnamic acid
Competitive Inhibitor
Binding Mode
Transient catalytic turnover
Slow-binding, tight complex
Target Enzyme: Phenylalanine Ammonia-Lyase (PAL)
PAL (EC 4.3.1.[1][2][3][4]24) is a non-oxidative deaminase that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. Unlike transaminases that use Pyridoxal-5'-phosphate (PLP), PAL relies on a highly electrophilic, modified protein prosthetic group: 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) .
Mechanism of Inhibition
AOPP acts as a transition-state analogue and a slow-binding inhibitor .
Recognition: The phenyl ring of AOPP fits into the hydrophobic pocket of PAL, mimicking the substrate.
Attack on MIO: The nucleophilic aminooxy group attacks the electrophilic methylidene group of the MIO cofactor.
Complex Stabilization: Unlike the natural substrate, which eliminates ammonia to regenerate the MIO, the AOPP-MIO adduct forms a stable complex that dissociates very slowly. This results in a time-dependent onset of inhibition and extremely low
values (nanomolar range).
Biological Impact and Pathway Regulation[5]
The Phenylpropanoid Blockade
Inhibition of PAL by AOPP creates a bottleneck at the entry point of phenylpropanoid metabolism. This has distinct downstream consequences:
Lignin Depletion: Significant reduction in lignification, often used to study cell wall integrity without altering cell differentiation.
Flavonoid Suppression: Reduced biosynthesis of anthocyanins and protective UV-absorbing pigments.
Substrate Accumulation: Intracellular pools of L-phenylalanine increase significantly.
The "Superinduction" Phenomenon
A unique feature of AOPP application in plant physiology is the superinduction of PAL activity .
Mechanism: In many plant systems, downstream products (e.g., trans-cinnamic acid) act as feedback inhibitors or repressors of PAL gene transcription.
Effect: By blocking the formation of cinnamate, AOPP removes this negative feedback loop. Consequently, the cell upregulates PAL transcription and translation, leading to massive accumulation of inactive (AOPP-bound) PAL protein.
Pathway Visualization
The following diagram illustrates the metabolic block and the feedback regulation loop.
Caption: Disruption of the phenylpropanoid pathway by AOPP. The inhibitor blocks PAL, preventing cinnamate formation and relieving feedback repression, leading to PAL protein accumulation.
Experimental Protocols
Preparation of AOPP Stock Solution
AOPP is often supplied as a zwitterion or hydrobromide salt. Proper solubilization is critical for consistent kinetics.
Solvent: Dissolve AOPP in DMSO (Dimethyl sulfoxide) to create a 100 mM master stock.
Note: Aqueous solubility is limited; avoid dissolving directly in buffer for high-concentration stocks.
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution: Dilute the master stock into the reaction buffer immediately prior to use. Ensure the final DMSO concentration in the assay is <1% to prevent solvent interference.
In Vitro PAL Inhibition Assay
This protocol measures the rate of formation of trans-cinnamic acid, which absorbs strongly at 290 nm.
Reagents:
Buffer: 100 mM Borate buffer, pH 8.8 (PAL optimum pH is alkaline).
Substrate: 100 mM L-Phenylalanine in buffer.
Enzyme: Purified PAL (e.g., from Rhodotorula glutinis or plant extract).[1]
Inhibitor: AOPP (varying concentrations: 0.1 nM to 100 nM).
Workflow:
Blanking: Set up a reference cuvette with Buffer + Substrate (no enzyme).
Pre-incubation: Mix Enzyme + Buffer + AOPP. Incubate for 5–10 minutes at 30°C.
Why? AOPP is a slow-binding inhibitor.[1] Pre-incubation allows the Enzyme-Inhibitor (E-I) complex to reach equilibrium.
Initiation: Add L-Phenylalanine to initiate the reaction.
Measurement: Monitor Absorbance at 290 nm (
) continuously for 10–20 minutes.
Calculation: Use the extinction coefficient of trans-cinnamic acid (
or similar depending on conditions) to calculate activity ().
Data Analysis: Determining
Because AOPP is a tight-binding inhibitor, standard Michaelis-Menten approximations (Lineweaver-Burk) may yield artifacts if the enzyme concentration
is comparable to .
Recommended Method: Morrison Equation
For tight-binding inhibitors, fit the fractional velocity (
) against inhibitor concentration using non-linear regression:
Where:
= Initial velocity with inhibitor
= Initial velocity without inhibitor
= Total active enzyme concentration
Experimental Workflow Visualization
Caption: Step-by-step workflow for determining the inhibition constant (Ki) of AOPP against PAL.
References
Amrhein, N., et al. (1977). "L-alpha-Aminooxy-beta-phenylpropionic acid, a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo." Plant Science Letters. Link
Appert, C., Zoń, J., & Amrhein, N. (2003). "Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues." Phytochemistry. Link
Röther, D., et al. (2002).[5] "An active site homology model of phenylalanine ammonia-lyase from Petroselinum crispum." European Journal of Biochemistry. Link
MedChemExpress. "L-2-Aminooxy-3-phenylpropanoic acid Product Information." Link
Noé, W., et al. (1980). "Induction of de novo synthesis of phenylalanine ammonia-lyase by L-α-aminooxy-β-phenylpropionic acid in suspension cultures of Daucus carota L." Planta. Link
Application Note: Preparation and Handling of 2-(Aminooxy)-3-phenylpropanoic Acid Stock Solutions
Abstract & Application Scope 2-(Aminooxy)-3-phenylpropanoic acid (AOPP), often referred to as -aminooxy- -phenylpropionic acid, is a highly potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) . By mimickin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Scope
2-(Aminooxy)-3-phenylpropanoic acid (AOPP), often referred to as
-aminooxy--phenylpropionic acid, is a highly potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) . By mimicking the transition state of the phenylalanine deamination reaction, AOPP effectively blocks the entry point into the phenylpropanoid pathway.
This guide provides a standardized protocol for preparing high-integrity stock solutions. It addresses the specific solubility challenges of the aminooxy moiety and the critical chemical stability constraints required to prevent inactivation during storage.
Primary Applications:
Metabolic flux analysis in plant physiology (lignin biosynthesis inhibition).
Structural biology studies of PLP-dependent enzymes.
Chemical biology screens requiring PAL inhibition (
DMSO (>200 mg/mL), Ethanol; Poor in neutral water.[1]
Solubility (HCl Salt)
Water (>10 mg/mL), PBS.
Critical Constraints & Chemical Stability (Expertise)
Before beginning, you must account for the unique reactivity of the aminooxy group (
). Failure to observe these constraints will result in a deactivated inhibitor.
A. Carbonyl Reactivity (The "Oxime" Trap)
The aminooxy group is a super-nucleophile toward aldehydes and ketones. It reacts rapidly to form stable oximes .
RESTRICTION: Never dissolve AOPP in Acetone .
RESTRICTION: Avoid buffers containing Pyruvate , Oxaloacetate , or Glyoxylate during the stock preparation phase.
IMPACT: Reaction with these solvents permanently inactivates the inhibitor.
B. Salt Form vs. Free Acid
Commercial vendors supply AOPP in two forms. You must verify your vial label:
Hydrochloride (HCl) Salt: Hydrophilic. Dissolves readily in water.[2]
Free Acid / Zwitterion: Hydrophobic. Requires DMSO or alkaline pH adjustment for dissolution.[3]
Protocol: Stock Solution Preparation
Materials Required[4][5][6][7][8][9]
AOPP (Solid powder).
Solvent: Sterile DMSO (Dimethyl sulfoxide), anhydrous grade (99.9%) OR Milli-Q Water (depending on salt form).
Vessels: Amber glass vials (hydroscopic protection) or polypropylene microcentrifuge tubes.
Filtration: 0.22
m PTFE (for DMSO) or PES (for Water) syringe filter.
Workflow Diagram
The following logic tree dictates the preparation method based on your specific compound form.
Figure 1: Decision matrix for AOPP solubilization based on chemical form.
Step-by-Step Methodology
Step 1: Calculation (Self-Validating)
Target Concentration: 100 mM is standard for stock solutions.
Formula:
Example: To prepare 1 mL of 100 mM stock using Free Acid (MW 181.19):
Step 2: Solubilization
Weigh the calculated mass of AOPP into a microcentrifuge tube.
If Free Acid: Add 50% of the calculated DMSO volume. Vortex vigorously. If fully dissolved, add remaining DMSO.
Note: If the free acid is stubborn, mild warming (37°C water bath for 2 mins) is permissible. Do not boil.
If HCl Salt: Add the full volume of Milli-Q water. Vortex. It should dissolve instantly.
Step 3: Sterilization & Quality Control
Visual Check: Hold the tube against a light source.[4] The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or salt formation.
Filtration: Pass the solution through a 0.22
m syringe filter into a sterile amber vial. This removes particulate matter that could nucleate precipitation during freezing.
Step 4: Storage
Divide into small aliquots (e.g., 50
L) to prevent freeze-thaw cycles.
Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
Thawing: Thaw on ice. If using DMSO stock, ensure the solution is fully liquid before pipetting, as DMSO freezes at 19°C.
In Vivo / Plant Application Protocol
For applications requiring injection into plant stems or addition to hydroponic media where DMSO toxicity is a concern:
Prepare a 100 mM Master Stock in DMSO (as above).
Dilution Buffer: Prepare sterile water containing 0.1% Tween-80 (surfactant).
Working Solution: Dilute the Master Stock 1:1000 into the Dilution Buffer to achieve a 100
M working concentration.
Result: Final DMSO concentration is 0.1% (generally non-toxic to plant tissues).
Usage: Apply immediately. Do not store diluted aqueous working solutions for >24 hours due to potential hydrolysis or oxidation.
References
Mechanism of Inhibition: Havir, E. A. (1981). "Modification of the active site of phenylalanine ammonia-lyase by phenylglyoxal and 2-aminooxy-3-phenylpropionic acid." Biochemistry.
Kinetic Data: Appert, C., et al. (2003). "Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues." Phytochemistry.
Solubility & Stability Data: MedChemExpress Product Safety & Solubility Data for AOPP.
Chemical Reactivity: Amrhein, N., et al. (1977). "
-Aminooxy--phenylpropionic acid—a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo."[5] Plant Science Letters.
Application Note: In Vivo Application of 2-(Aminooxy)-3-phenylpropanoic Acid (AOPP) in Plants
Executive Summary 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) is a potent, highly specific, and competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the general phenylpropanoid pathway. By mi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminooxy)-3-phenylpropanoic acid (AOPP) is a potent, highly specific, and competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the general phenylpropanoid pathway. By mimicking the substrate L-phenylalanine, AOPP blocks the deamination of phenylalanine to trans-cinnamic acid, effectively shutting down the biosynthesis of downstream metabolites including lignin, flavonoids, anthocyanins, and salicylic acid (SA).
This guide details the in vivo application of L-AOPP for metabolic flux analysis and phenotypic characterization in plant systems. It distinguishes the chemical inhibitor from the unrelated medical biomarker acronym "AOPP" (Advanced Oxidation Protein Products).
CAS Number: 42990-62-5 (General), 39687-83-5 (Hydrobromide salt)
Stereochemistry: The L-enantiomer is the active biological inhibitor, acting as a structural analog of L-Phenylalanine.
Mechanism: Competitive "Slow-Binding" Inhibition
Unlike simple competitive inhibitors that rapidly equilibrate, AOPP exhibits slow-binding kinetics with PAL. It forms a transition-state analog complex that binds the active site with extremely high affinity (
Effect: Prevents the elimination of ammonia from Phenylalanine.
Specificity: Does not inhibit Tyrosine Ammonia-Lyase (TAL) or downstream enzymes like C4H or 4CL, making it a surgical tool for blocking the pathway entry point.
Pathway Visualization
The following diagram illustrates the specific blockade point of AOPP within the phenylpropanoid pathway.
Caption: AOPP competitively inhibits PAL, preventing the conversion of Phenylalanine to Cinnamic Acid and blocking all downstream branches.
Experimental Design & Considerations
Concentration Ranges
AOPP is effective at micromolar concentrations. High concentrations (>500 µM) may cause non-specific phytotoxicity.
Application Type
Target Concentration
Duration
Notes
Enzyme Assay (In Vitro)
1 – 10 µM
10-30 min
Used to verify PAL inhibition in extracts.
Cell Suspension / Protoplasts
10 – 50 µM
4 – 24 h
Rapid uptake; monitor cell viability.
Seedlings (Hydroponics)
10 – 100 µM
24 – 72 h
Most common range. 100 µM gives near-total block.
Excised Stem / Leaf Disc
50 – 200 µM
12 – 48 h
Higher conc. needed to overcome diffusion barriers.
The "Rescue" Control (Crucial)
To prove that observed phenotypes (e.g., reduced growth, lack of lignification) are due to PAL inhibition and not off-target toxicity, you must perform a chemical rescue experiment.
Rescue Agent: trans-Cinnamic Acid (t-CA).
Concentration: Equal to or 2x the AOPP concentration (e.g., 100 µM AOPP + 100 µM t-CA).
Logic: If AOPP blocks PAL, providing the product (t-CA) exogenously should restore downstream metabolism and revert the phenotype.
Protocol 1: Systemic Inhibition in Seedlings (Hydroponics)
Best for studying root lignification, anthocyanin accumulation, or whole-plant stress response.
Materials
L-AOPP Stock: 100 mM in water (or 10 mM in weak buffer if pH is unstable). Filter sterilize (0.22 µm). Store at -20°C.
Plant Material: 5-7 day old Arabidopsis seedlings (or other species) grown on vertical agar plates or hydroponic mesh.
Liquid Media: 0.5x MS (Murashige & Skoog) medium, pH 5.7, no sucrose (sucrose can sometimes mask metabolic stress).
Workflow
Transfer: Move seedlings to liquid culture 24 hours prior to treatment to acclimate.
Best for studying immune responses (Salicylic Acid) or transient metabolic flux.
Workflow Visualization
Caption: Workflow for localized PAL inhibition in leaf tissue.
Step-by-Step
Preparation: Punch leaf discs from healthy 4-week-old plants. Float them on distilled water for 2 hours to eliminate wound-response ethylene/ROS.
Infiltration Solution:
Buffer: 10 mM MES-KOH, pH 5.8.
Inhibitor:100 µM L-AOPP .
Wetting Agent: 0.005% Silwet L-77 (optional, aids infiltration).
Infiltration:
Method A (Vacuum): Submerge discs in solution, apply vacuum for 2 min, release slowly.
Method B (Syringe): For whole leaves, infiltrate abaxially using a needleless syringe.
Incubation: Float discs on the infiltration solution (or water) for 24 hours.
Assay:
Anthocyanin Inhibition: If plants are anthocyanin-rich (e.g., stressed), AOPP treatment should prevent reddening compared to controls.
SA Quantification: Measure Salicylic Acid levels via HPLC/LC-MS. AOPP treatment should significantly reduce pathogen-induced SA accumulation.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Phytotoxicity (Wilting/Necrosis)
Concentration too high (>200 µM) or pH shock.
Lower conc. to 10-50 µM. Check pH of stock solution.
No Phenotype Observed
Poor uptake or high endogenous Phenylalanine.
Use vacuum infiltration. Increase conc. slightly. Ensure plants are metabolically active (light).
Incomplete Inhibition
AOPP degradation or compensatory TAL activity (rare in dicots).
Refresh AOPP media every 24h. Verify species relies solely on PAL (monocots use TAL too).
Rescue Failed
Cinnamic acid toxicity or solubility issues.
Dissolve CA in small vol. Ethanol before adding to water. Ensure CA conc. is not >100 µM (can be toxic).
References
Amrhein, N., & Gödeke, K. H. (1977).
-Aminooxy--phenylpropionic acid—a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo.[2] Plant Science Letters, 8(4), 313-317. Link
Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[3][4] Phytochemistry, 62(3), 415-422.[3] Link
Sato, Y., Sugiyama, M., Gorecki, R. J., Fukuda, H., & Komamine, A. (1993). Interrelationship between lignin deposition and the activities of peroxidase isoenzymes in differentiating tracheary elements of Zinnia. Planta, 189, 584–589. Link
Moerschbacher, B. M., Noll, U. M., Gorrichon, L., & Reisener, H. J. (1990). Specific inhibition of lignification breaks hypersensitive resistance of wheat to stem rust. Plant Physiology, 93(2), 465-470. Link
Van Heerden, P. S., et al. (1996). The inhibition of phenylalanine ammonia-lyase (PAL) by AOPP in Sorghum bicolor. South African Journal of Botany, 62(5). Link
Precision Kinetics of Phenylalanine Ammonia-Lyase (PAL) using 2-(Aminooxy)-3-phenylpropanoic Acid (AOPP)
Executive Summary This guide details the optimal dosage and experimental protocols for using 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) in enzyme kinetics assays. AOPP is the gold-standard competitive inhibitor for Pheny...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimal dosage and experimental protocols for using 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) in enzyme kinetics assays. AOPP is the gold-standard competitive inhibitor for Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the general phenylpropanoid pathway. Unlike generic inhibitors, AOPP exhibits slow-binding kinetics with nanomolar affinity (
), necessitating specific pre-incubation steps and data analysis models to avoid underestimating its potency.
Key Application: Determination of
, active site titration of PAL, and metabolic flux analysis in plant physiology.
Scientific Foundation & Mechanism
Mechanism of Action
AOPP acts as a transition-state analogue of the natural substrate, L-Phenylalanine. Its potency stems from the aminooxy group (
), which is highly reactive toward carbonyls.
Primary Target (PAL): PAL contains a modified electrophilic prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) . AOPP forms a tight, slowly reversible adduct with the MIO group, blocking the deamination of phenylalanine.
Off-Target Effects: The aminooxy moiety is a general carbonyl scavenger. It will inhibit Pyridoxal-5'-phosphate (PLP)-dependent enzymes (e.g., transaminases) by forming oximes with the PLP cofactor. Crucial: Ensure your assay buffer is free of ketonic substrates (e.g., pyruvate,
-ketoglutarate) to prevent inhibitor depletion.
Kinetic Pathway Visualization
The following diagram illustrates the competitive entry of AOPP into the PAL active site and the formation of the inhibited MIO-adduct.
Figure 1: Mechanism of PAL inhibition by AOPP. Note the competitive nature with L-Phe and the stability of the E-I complex.
Experimental Protocol
Reagent Preparation
Safety: AOPP is a chemical inhibitor.[1] Wear PPE.
Solubility: AOPP is zwitterionic. It dissolves poorly in neutral water but readily in dilute acid or base.
Stock Solution (10 mM):
Weigh 1.81 mg of AOPP (MW: 181.19 g/mol ).
Dissolve in 100
L of 0.1 M NaOH or DMSO.
Dilute to 1.0 mL with distilled water.
Storage: Aliquot and store at -20°C. Stable for 6 months.
Working Solution (10
M):
Dilute Stock 1:1000 in assay buffer immediately before use.
Dosage Guidelines
Because AOPP is a tight-binding inhibitor (
in nanomolar range), using millimolar concentrations is wasteful and can lead to non-specific artifacts.
Assay Type
Target Enzyme Source
Recommended AOPP Range
Notes
Purified Enzyme Kinetics
Recombinant PAL (e.g., Parsley, Yeast)
0.5 nM – 50 nM
Bracket the (7 nM). Use "Tight-Binding" equations.
Crude Plant Extracts
Leaf/Stem Homogenates
1 M – 100 M
Higher dose needed to overcome non-specific binding and competing proteins.
Cell Culture (In Vivo)
Protoplasts / Tissue Culture
10 M – 100 M
Penetrates cell wall; blocks lignification.
Reference Control
Standard Inhibition Curve
0, 5, 10, 20, 50, 100 nM
Ideal for Lineweaver-Burk analysis.
Standard PAL Inhibition Assay (Continuous Spectrophotometry)
This protocol measures the formation of trans-cinnamic acid at 290 nm.
Buffer: 100 mM Tris-HCl, pH 8.8 (PAL optimum).
Substrate: L-Phenylalanine (Stock: 100 mM in buffer).
Workflow:
Blanking: Set spectrophotometer to 290 nm. Zero with buffer.
Pre-incubation (Critical):
Mix Enzyme + Buffer + AOPP (Variable conc.).
Incubate at 30°C for 10 minutes .
Reasoning: AOPP exhibits slow-binding kinetics.[2] Initiating the reaction without pre-incubation will result in a non-linear "burst" phase, complicating
determination.
Initiation:
Add L-Phenylalanine (Final conc. 10 mM, saturating).
Total reaction volume: 1.0 mL.
Measurement:
Record
every 10 seconds for 5-10 minutes.
Calculate velocity (
) using the extinction coefficient of trans-cinnamic acid ().
Data Analysis & Visualization
Determining
For tight-binding inhibitors like AOPP, the standard Michaelis-Menten equation may fail if
. Use the Morrison Equation for accurate determination:
Where:
= Rate with inhibitor
= Rate without inhibitor
= Total enzyme concentration
= Total AOPP concentration
Assay Workflow Diagram
Figure 2: Step-by-step workflow for AOPP inhibition assays, highlighting the critical pre-incubation step.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Non-linear progress curves
Slow-binding behavior
Increase pre-incubation time to 20 mins to reach equilibrium before adding substrate.
No Inhibition observed
Carbonyl interference
Ensure buffer contains NO pyruvate, oxaloacetate, or -ketoglutarate. AOPP reacts with them.
High Background at 290nm
Protein aggregation
Spin down crude extracts (15,000 x g) before assay. AOPP does not absorb significantly at 290nm.
Irreversible loss of activity
PLP Scavenging
If testing transaminases, AOPP strips the PLP cofactor. Supplement with excess PLP to verify mechanism.
References
Amrhein, N., & Gödeke, K. H. (1977).
-Aminooxy--phenylpropionic acid—a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo.[3] Plant Science Letters, 8(4), 313-317.[3]
[Link]
Appert, C., Zoń, J., & Amrhein, N. (2003).[2] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[2] Phytochemistry, 62(3), 415-422.[2]
[Link]
Havir, E. A. (1981). Modification of the active site of phenylalanine ammonia-lyase by phenylglyoxal and 2-aminooxy-3-phenylpropionic acid. Biochemistry, 20(10), 2935-2939.
[Link][1]
Application Notes and Protocols: A Comprehensive Guide to the Solvent Compatibility and Handling of 2-(Aminooxy)-3-phenylpropanoic acid HCl
Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solvent Selection 2-(Aminooxy)-3-phenylpropanoic acid, commonly referred to in its L-isomeric form as L-α-aminooxy-β-phenylpropionic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solvent Selection
2-(Aminooxy)-3-phenylpropanoic acid, commonly referred to in its L-isomeric form as L-α-aminooxy-β-phenylpropionic acid (AOPP), is a potent inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL).[1][2][3] Supplied as a hydrochloride (HCl) salt to improve stability and handling, this compound is a vital tool in plant biology and metabolic research.[3] Its utility extends into bioconjugation, where the reactive aminooxy group can be leveraged for the site-specific formation of stable oxime linkages with molecules containing aldehyde or ketone functionalities.[4]
The experimental success and reproducibility of studies involving 2-(Aminooxy)-3-phenylpropanoic acid HCl are fundamentally dependent on its correct handling, particularly the choice of solvent. The molecule's structure, possessing both an acidic carboxylic acid group and a basic aminooxy group, imparts pH-dependent solubility characteristics that can be challenging to navigate.[4] This guide provides an in-depth analysis of its solvent compatibility, offering validated protocols and expert insights to empower researchers in designing robust experimental workflows.
Physicochemical Properties Governing Solubility
Understanding the structural attributes of 2-(Aminooxy)-3-phenylpropanoic acid HCl is paramount to predicting its behavior in different solvents.
Carboxylic Acid Group: This acidic moiety (pKa ≈ 2-3) is deprotonated at physiological and basic pH, conferring a negative charge.
Aminooxy Group: As an HCl salt, the aminooxy group is protonated (-ONH₃⁺) in the solid state. In solution, it acts as a weak base (pKa of the conjugate acid ≈ 4-5).
Phenyl Group: This non-polar side chain contributes to the molecule's hydrophobicity, potentially limiting solubility in purely aqueous systems at higher concentrations.
Zwitterionic Nature: In solution, the molecule can exist as a zwitterion, where both the acidic and basic groups are ionized, resulting in a net neutral charge. This typically occurs at the isoelectric point (pI), where aqueous solubility is at its minimum.[4] To maximize solubility, the pH of the aqueous solvent should be adjusted to be at least 1-2 units away from the pI, ensuring the molecule carries a net positive (at low pH) or net negative (at high pH) charge.
Figure 2: Workflow for preparing a formulated aqueous working solution.
Prepare the solvent vehicle by combining the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline. Vortex thoroughly.
Prepare an intermediate stock of the compound in DMSO at 10 times the final desired concentration.
Add 1 part of the DMSO stock from Step 2 to 9 parts of the pre-mixed vehicle from Step 1.
Vortex the final solution until it is clear and homogenous. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
This protocol has been validated to yield a clear solution at a concentration of at least 2.08 mg/mL.
[1]
Representative Protocol: Oxime Ligation for Bioconjugation
This protocol provides a general framework for reacting 2-(Aminooxy)-3-phenylpropanoic acid HCl with an aldehyde- or ketone-containing biomolecule.
Causality: The reaction between an aminooxy group and an aldehyde/ketone to form an oxime bond is most efficient under slightly acidic conditions (pH 4.5-5.5). This pH range provides a balance between having a sufficient concentration of the reactive, unprotonated aminooxy nucleophile and acid catalysis to facilitate the dehydration step of the reaction.
Figure 3: Reaction scheme for oxime ligation.
Procedure:
Dissolve the aldehyde- or ketone-modified biomolecule (e.g., an antibody) in a suitable reaction buffer, such as 100 mM sodium acetate or citrate buffer, pH 5.0.
Prepare a fresh solution of 2-(Aminooxy)-3-phenylpropanoic acid HCl in the same reaction buffer. A 10- to 50-fold molar excess relative to the biomolecule is a typical starting point.
Add the solution of 2-(Aminooxy)-3-phenylpropanoic acid HCl to the biomolecule solution.
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS for proteins).
Upon completion, purify the resulting conjugate using standard methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules.
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of the compound.
Form
Storage Temperature
Duration
Notes
Solid Powder
-20°C
3 years
Keep tightly sealed in a dry, well-ventilated place. [5][6]
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation and should be avoided by preparing single-use aliquots.
[1]* Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can cause decomposition or unwanted reactions.
[6][7]* pH Stability: Solutions are generally more stable at a slightly acidic to neutral pH. Prolonged exposure to highly basic conditions may promote hydrolysis or other degradation pathways.
[8]
Safety and Handling
As with any laboratory chemical, appropriate safety measures should be taken during handling.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
[9]* Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
[10]* Exposure: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
[10]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. Carl ROTH. [Link]
Safety Data Sheet - Diversey SDS. Diversey. [Link]
Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]
Application Note: Storage and Handling of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride
[1] Part 1: Executive Summary & Chemical Rationale The Challenge of Aminooxy Compounds 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) is a potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , a gateway enzyme...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Chemical Rationale
The Challenge of Aminooxy Compounds
2-(Aminooxy)-3-phenylpropanoic acid (AOPP) is a potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , a gateway enzyme in the phenylpropanoid pathway.[1] While invaluable for metabolic flux studies, the compound possesses a reactive aminooxy (
) moiety that presents unique stability challenges compared to standard amino acids.
Scientific Rationale for Instability:
The Alpha-Effect: The adjacent oxygen atom increases the nucleophilicity of the nitrogen (the
-effect), making AOPP highly reactive toward carbonyls (aldehydes and ketones).[1] Contact with acetone or reducing sugars results in rapid irreversible inactivation via oxime formation. [1]
Oxidative Sensitivity: The aminooxy group is susceptible to oxidation, particularly at neutral or alkaline pH, leading to the formation of oximes or dimerization.[1]
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Moisture absorption accelerates hydrolysis and oxidative degradation.
Quick Reference: Storage Conditions
State
Temperature
Container
Shelf Life
Critical Precaution
Solid Powder
-20°C or -80°C
Amber Vial + Desiccant
2 Years
Protect from light & moisture. Equilibrate to RT before opening.
DMSO Stock
-80°C
Amber Polypropylene
6 Months
Do NOT use acetone-washed glassware.
Aqueous Sol.
-20°C
Amber Polypropylene
1 Month
Acidic pH (< 6.0) improves stability.
Part 2: Detailed Protocols
Protocol A: Solid State Storage and Handling
Objective: To maintain the anhydrous crystal lattice integrity of AOPP-HCl.
Materials:
Desiccator cabinet or jar with active silica gel/Drierite.
Arrival Inspection: Upon receipt, verify the physical state. AOPP-HCl should be a white to off-white crystalline solid. If the solid appears "clumpy" or sticky, moisture ingress has occurred.[1]
Long-Term Storage: Store the original vial at -20°C . For archives >1 year, -80°C is preferred to arrest all oxidative kinetics.
The "Warm-Up" Rule (Crucial): Before opening the vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes .
Mechanism: Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic salt, creating a localized solution layer where degradation begins.[1]
Resealing: Purge the headspace with Argon or Nitrogen before resealing. Wrap the cap with Parafilm.
Protocol B: Preparation of Stock Solutions
Objective: To create a stable stock solution for enzymatic assays.
Reagent Compatibility Check:
Compatible Solvents: Water (Milli-Q), DMSO (Dimethyl sulfoxide), Ethanol (Absolute).[1]
Caption: Logical workflow for AOPP-HCl solubilization emphasizing solvent choice and critical failure points.
Step-by-Step Procedure:
Solvent Selection:
For High Concentration (>50 mM): Use anhydrous DMSO.[1] DMSO prevents hydrolysis and suppresses bacterial growth.
For Aqueous Stocks (10-50 mM): Use sterile Milli-Q water.[1]
Expert Tip: If using water, ensure the pH remains slightly acidic (~pH 5-6).[1] The HCl salt naturally provides this acidity. Do not neutralize with NaOH until the moment of the assay, as the free base is more prone to oxidation.[1]
Dissolution:
Weigh the required amount of AOPP-HCl.
Add solvent slowly while vortexing.
Note: Sonicate briefly (10-15 seconds) if crystals resist dissolution.[1] Avoid prolonged sonication which generates heat.
Aliquoting:
Never refreeze the bulk stock. Repeated freeze-thaw cycles introduce oxygen and moisture.
Divide the stock into single-use aliquots (e.g., 20-50 µL) in amber microtubes.
Storage:
Flash freeze in liquid nitrogen (optional but recommended).[1]
Store at -80°C (DMSO stocks) or -20°C (Aqueous stocks).
Part 3: Quality Control & Troubleshooting
Self-Validating the Stock Integrity
Before running a critical PAL inhibition assay, validate your AOPP stock.
The "Acetone Test" (Chemical Validation):
Since AOPP reacts with acetone to form an oxime, you can use this to confirm reactivity.[1]
Run a TLC (Thin Layer Chromatography) of your stock.
Mix a small sample with excess acetone.
Run TLC again.
Result: You should see a distinct shift in
value (formation of the oxime). If the "fresh" stock already matches the "acetone-treated" spot, your stock has degraded (likely oxidized or contaminated with carbonyls).[1]
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Yellow discoloration of solution
Oxidation of the aminooxy group.
Discard solution. Prepare fresh using degassed solvents.
Loss of inhibition potency
Reaction with carbonyl contaminants.
Ensure glassware was NOT rinsed with acetone. Use fresh plasticware.
Precipitation upon thawing
Low solubility or "salting out".
Warm to 37°C briefly and vortex. If precipitate remains, discard.[1]
Part 4: Mechanism of Degradation[1]
Understanding the degradation pathway empowers the researcher to prevent it.
Caption: Primary degradation pathways of AOPP. The aminooxy group reacts irreversibly with carbonyls or oxidizes at high pH.
-Aminooxy--phenylpropionic acid: A potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo."[2] Plant Science Letters, 8(4), 313-317.[1]
MedChemExpress. "L-2-Aminooxy-3-phenylpropanoic acid Product Information." MCE Data Sheet. Accessed October 2023.
Khomutov, R. M., et al. (1965).[1] "Chemistry of Aminooxy Acids." Russian Chemical Reviews, 34,[1] 64. (Seminal work on aminooxy reactivity).
Appert, C., et al. (2003).[1] "Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues." Phytochemistry, 62(3), 415-422.[1][3]
improving solubility of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride
Executive Summary: The "Cheat Sheet" For researchers requiring immediate solubility without the mechanistic deep-dive: ParameterRecommendation Primary Solvent DMSO (Dimethyl Sulfoxide) is the gold standard ( 200 mg/mL)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Cheat Sheet"
For researchers requiring immediate solubility without the mechanistic deep-dive:
Parameter
Recommendation
Primary Solvent
DMSO (Dimethyl Sulfoxide) is the gold standard ( 200 mg/mL).
Aqueous Solubility
Good in acidic water (pH < 2) or alkaline buffers (pH > 6).[1]
The "Danger Zone"
Avoid pH 3.0 – 5.0 . This is the isoelectric region (pI) where precipitation is most likely.
Critical Incompatibility
NEVER use Acetone or Ketones. The aminooxy group will irreversibly react to form oximes.
Storage
Store powder at -20°C. Store DMSO stocks at -80°C (stable for ~6 months).
Part 1: The Science of Solubility (Mechanism)
To master the handling of 2-(Aminooxy)-3-phenylpropanoic acid (AOPP), one must understand its ionization profile. Unlike standard amino acids (like Phenylalanine), the aminooxy group (
) significantly alters the acid-base properties.
The pKa Shift
Standard
-amines have a pK 9.0. However, the electronegative oxygen atom in the aminooxy group exerts an electron-withdrawing effect, drastically lowering the basicity of the nitrogen.
Target: Direct dissolution in buffer (e.g., for enzymatic assays).[1]
Initial Dissolution: Dissolve the HCl salt in pure water first.[1] The pH will drop (acidic) and it will dissolve clear.[1]
Dilution: Add this aqueous solution to your reaction buffer.
Critical Check: If your reaction buffer is pH 4.0 - 5.0 (e.g., Acetate buffer), the compound may precipitate upon mixing.[1]
Workaround: If you must work at pH 4.5, keep the concentration low (< 1 mM) or add a co-solvent (5-10% DMSO).[1]
Part 3: Troubleshooting & FAQs
Q1: I tried to neutralize the HCl salt solution with NaOH, and it turned cloudy. Why?A: You likely titrated the solution directly into the "Isoelectric Trap" (pH 3-5).
Fix: Do not titrate slowly through this region. Instead, dissolve the compound in DMSO, then dilute rapidly into a pre-adjusted buffer at pH 7.[1]4. The rapid dilution bypasses the aggregation kinetics of the pI region.
Q2: Can I use Acetone or Methanol to dissolve it?A:
Methanol/Ethanol:Yes , these are acceptable, though solubility is lower than in DMSO.[1]
Acetone:ABSOLUTELY NOT.
Reason: The aminooxy group is a potent nucleophile that reacts with ketones (like acetone) to form an oxime linkage.[4] This reaction is irreversible under standard conditions and destroys your compound.[1]
Rule: Avoid all ketone-containing solvents (Acetone, MEK).[1]
Q3: Is the compound stable in solution?A:
In DMSO: Stable for months at -20°C or -80°C.
In Water (Acidic): Stable for days at 4°C.
In Water (Neutral/Basic): Less stable.[1] Aminooxy groups can slowly oxidize or react with trace carbonyls in the air/buffer.[1] Prepare fresh.
Q4: I am using this for Oxime Ligation. What is the best buffer?A: Oxime ligation is most efficient at pH 4.5 , which ironically is the solubility "danger zone."
Solution: Use an Aniline catalyst (10-100 mM). Aniline not only catalyzes the reaction but helps solubilize the intermediates. Alternatively, perform the ligation at pH 7.0 with higher concentrations of catalyst, where the AOPP is fully soluble.[1]
pH sensitivity of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride
Topic: pH Sensitivity, Solubility & Experimental Optimization Document ID: TSC-AOPP-001 | Version: 2.4 | Status: Active Introduction: The Molecule Behind the Mechanism Welcome. If you are accessing this guide, you are li...
Document ID: TSC-AOPP-001 | Version: 2.4 | Status: Active
Introduction: The Molecule Behind the Mechanism
Welcome. If you are accessing this guide, you are likely working with 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride (AOPP·HCl) . This is not a standard amino acid; it is a specialized phenylalanine analog where the
-amino group is replaced by an -aminooxy moiety ().
Why this matters: This structural change drastically alters the
profile and chemical reactivity compared to phenylalanine. While AOPP is the gold-standard competitive inhibitor for Phenylalanine Ammonia-Lyase (PAL) , its utility relies entirely on correct pH handling. The aminooxy group is a potent nucleophile that follows a bell-shaped reactivity curve and is prone to specific stability issues that standard amino acids are not.
This guide addresses the three most common support tickets we receive: precipitation during pH adjustment , inconsistent enzymatic inhibition , and unintended side reactions .
Module 1: Solubility & Reconstitution
The "Cloudy Vial" Phenomenon
User Query: "I dissolved AOPP·HCl in water, but when I adjusted the pH to 4.0 for my assay, the solution turned cloudy. Is the product defective?"
Technical Diagnosis:
The product is likely not defective. You have encountered the Isoelectric Point (pI) Trap .
The Mechanism: AOPP·HCl is a cationic salt (highly soluble). As you add base to raise the pH, you deprotonate the carboxylic acid (
) first. As you approach pH 3.5–4.0, you reach the pI where the molecule is zwitterionic (net charge 0).
The
Shift: Unlike a primary amine (), the aminooxy group has a much lower ().[1] This compresses the solubility window.
Troubleshooting Protocol: Reconstitution Strategy
State
pH Range
Net Charge
Solubility Status
Initial (HCl Salt)
< 2.0
Positive (+1)
High
Danger Zone (pI)
3.0 – 4.5
Neutral (0)
Low (Precipitation Risk)
Assay Ready
> 6.0
Negative (-1)
High
Correct Workflow:
Dissolve: Start with pure water or 0.1 M HCl. The compound should dissolve instantly.
The "Jump": If your target is pH 7.0+, do not titrate slowly through pH 3–5.
Buffer Method: Instead of titrating the AOPP solution directly, prepare a concentrated stock in water (acidic) and dilute it into a strong buffer (e.g., 100 mM Phosphate, pH 7.5) that instantly forces the pH above the pI, bypassing the precipitation zone.
Module 2: Chemical Reactivity & Incompatibility
The "Silent Killer" of Activity
User Query: "My PAL inhibition assay shows 0% inhibition, but the compound was fresh. I used a standard pyruvate kinase coupled system."
Technical Diagnosis:
This is a classic Chemoselective Ligation error.
The Mechanism: The aminooxy group is a "carbonyl scavenger." It reacts rapidly with ketones and aldehydes to form oximes (stable covalent bonds).
The Error: If your buffer contains Pyruvate ,
-Ketoglutarate , or Acetone (from glassware cleaning), the AOPP will irreversibly bind to these components, leaving no free inhibitor to bind your target enzyme (PAL).
Visualizing the Incompatibility
Figure 1: Decision pathways for AOPP. Presence of carbonyls (red path) permanently sequesters the inhibitor, preventing enzyme binding (green path).
Critical FAQ:
Q: Can I use acetone to clean my cuvettes?
A:Absolutely not. Trace acetone residue will react with AOPP to form an oxime, neutralizing the inhibitor. Use ethanol or methanol instead.
Q: Is the oxime reaction pH dependent?
A: Yes. It is fastest at pH 4.5 . If you are trying to avoid this reaction, working at pH > 7.5 slows it down but does not eliminate it.
Module 3: Enzymatic Assay Optimization (PAL)
Handling "Slow-Binding" Kinetics
User Query: "The
values shift depending on how long I incubate. Is the compound degrading?"
Technical Diagnosis:
AOPP is often characterized as a slow-binding inhibitor or transition-state analog for PAL. The inhibition equilibrium is not instantaneous.
Experimental Protocol: The Pre-Incubation Step
To ensure reproducible
or data, you must allow the Enzyme-Inhibitor (E-I) complex to reach equilibrium before adding the substrate (L-Phenylalanine).
Prepare Mix A: Buffer + PAL Enzyme + AOPP (Var. Conc.).
Incubate: 15–30 minutes at Assay Temperature (usually 30°C or 37°C).
Why: This allows the aminooxy analog to undergo the conformational adaptation required to mimic the transition state in the active site.
Trigger: Add L-Phenylalanine (Substrate) to start the reaction.
Read: Monitor Cinnamic Acid production (Absorbance at 290 nm).
Module 4: Stability & Storage
User Query: "Can I store AOPP in solution at -20°C?"
Technical Diagnosis:
Acidic Solution (pH < 3): Stable. The protonated ammonium form (
) is resistant to oxidation.
Neutral/Basic Solution (pH > 7): Unstable. The free aminooxy base is prone to oxidation and disproportionation over time.
Storage Guidelines:
Powder: Store at -20°C, desiccated. Stable for years.
Stock Solution: Prepare fresh in water (acidic). Do not neutralize until the moment of use.
Freeze-Thaw: Avoid. If necessary, freeze only as the acidic HCl salt solution.
-Aminooxy--phenylpropionic acid — a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo."[3] Plant Science Letters, 8(4), 313-317.
Havir, E. A. (1981). "Modification of L-phenylalanine ammonia-lyase in soybean cell suspension cultures by 2-aminooxyacetate and L-2-aminooxy-3-phenylpropionate." Plant Physiology, 67(2), 336-339.
Appert, C., et al. (2003). "Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues." Phytochemistry, 62(3), 415-422.[4]
Introduction: The Challenge of Purifying a Polar Zwitterionic Compound
An in-depth guide to navigating the complexities of purifying 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC). This technical support center is designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to navigating the complexities of purifying 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC). This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful purification.
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride is a vital building block and research compound, notable for its structural similarity to phenylalanine and its role as an inhibitor of enzymes like L-phenylalanine ammonia-lyase (PAL).[1] Its purification via HPLC, however, presents a unique set of challenges. The molecule possesses a hydrophilic aminooxy group, a carboxylic acid, and a hydrophobic phenyl ring. This combination of features results in a polar, zwitterionic compound that can exhibit complex retention behavior, including poor retention on standard reversed-phase columns and peak tailing due to interactions with the stationary phase.
This guide provides a robust starting protocol and a comprehensive troubleshooting framework to address these challenges head-on, enabling you to achieve high purity and yield.
This protocol outlines a foundational method for the purification of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride. It is designed as a starting point for optimization.
Step 1: Sample Preparation
Solubility Testing : Before preparing the bulk sample, test the solubility of your crude material. The compound is a hydrochloride salt, which generally enhances aqueous solubility. However, high concentrations may require a co-solvent. The recommended starting solvent is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). If solubility is poor, DMSO can be used, but minimize the injection volume to avoid peak distortion.[2]
Sample Solution : Dissolve the crude 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride in the chosen solvent to a concentration of approximately 5-10 mg/mL. Higher concentrations can be used for preparative scale but may require method re-optimization to prevent column overload.
Filtration : Filter the sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulate matter that could clog the column or system frits.[3]
Step 2: HPLC System Setup and Equilibration
Column Installation : Install a suitable reversed-phase column. A C18 column with high purity silica and robust end-capping is a good starting point. For this polar analyte, a column with an embedded polar group (EPG) or a phenyl-hexyl phase may provide better retention and peak shape.[4]
Mobile Phase Preparation :
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B : 0.1% Acetonitrile (ACN) with 0.1% TFA.
Degassing : Thoroughly degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.[5]
System Priming & Equilibration :
Prime the pump lines with their respective mobile phases to remove any air.
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved. A stable baseline is critical for accurate peak detection and integration.
Step 3: Chromatographic Run and Fraction Collection
Method Parameters : Set up the HPLC method with the parameters outlined in the table below. The phenyl group provides a strong chromophore, making UV detection ideal.
Injection : Inject a small volume (5-10 µL) for an initial analytical run to determine the retention time of the target compound and assess the impurity profile.
Gradient Optimization : Based on the initial run, adjust the gradient to achieve optimal separation between the main peak and any impurities. The goal is to have a resolution (Rs) of >1.5 between the peak of interest and its nearest neighbors.
Scale-Up & Fraction Collection : Once the method is optimized, increase the injection volume for preparative purification. Set the fraction collector to trigger collection based on the retention time window or UV signal threshold corresponding to your target peak.
Table 1: Recommended Starting HPLC Parameters
Parameter
Recommended Setting
Rationale & Key Considerations
Column
C18, 250 x 4.6 mm, 5 µm (Analytical) or 250 x 21.2 mm, 5 µm (Preparative)
A standard C18 is a versatile starting point. Consider polar-embedded or phenyl-hexyl columns if retention is poor.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
The acidic pH (~2.1) protonates the aminooxy group and suppresses ionization of the carboxylic acid, minimizing silanol interactions and improving retention in reversed-phase mode.[6] Formic acid (0.1%) can be substituted for MS compatibility.
Mobile Phase B
0.1% Acetonitrile (ACN) with 0.1% TFA
Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Methanol can be used as an alternative and may offer different selectivity.
Gradient
5% to 60% B over 20 minutes
This is a typical scouting gradient. Adjust the slope and range based on the initial chromatogram to improve resolution.[4]
Flow Rate
1.0 mL/min (Analytical) or 15-20 mL/min (Preparative)
Adjust flow rate based on column dimensions and particle size to maintain optimal efficiency.
Column Temperature
25-30 °C
Maintaining a consistent temperature improves retention time reproducibility.[5] Elevated temperatures can reduce viscosity and improve peak shape but may affect compound stability.
Detection
UV at 220 nm and 254 nm
The phenyl ring provides absorbance at ~254 nm, while the peptide-like backbone absorbs strongly around 220 nm.[3] Monitoring both can help distinguish impurities.
Injection Volume
5-20 µL (Analytical) or 0.5-5 mL (Preparative, dependent on concentration and column size)
Avoid overloading the column, which leads to peak fronting and poor separation.[7]
Troubleshooting Guide (Q&A)
This section addresses common problems encountered during the HPLC purification of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride.
Q1: My compound shows very little or no retention and elutes near the solvent front. What should I do?
A: This is a classic issue for polar compounds on non-polar stationary phases like C18. The analyte has a higher affinity for the polar mobile phase than the column packing.
Underlying Cause : Insufficient interaction between the polar 2-(aminooxy) and carboxylic acid groups and the hydrophobic C18 stationary phase.
Solutions :
Increase Mobile Phase Polarity : If you are not already at a very low organic concentration, reduce the initial percentage of acetonitrile (e.g., start at 2% or even 0% ACN). Ensure your C18 column is "aqueous stable" to prevent phase collapse in highly aqueous conditions.
Switch to a More Polar Column : This is often the most effective solution.
Polar-Embedded Group (EPG) Columns : These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes interaction with polar analytes and prevents phase collapse in 100% aqueous mobile phases.[4]
Phenyl-Hexyl Columns : The phenyl stationary phase can provide alternative selectivity through π-π interactions with the phenyl ring of your compound.
Consider HILIC : Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (like bare silica or an amide phase) and a high-organic mobile phase. In HILIC, water is the strong eluting solvent. This is excellent for very polar compounds that are unretained in reversed-phase.[4]
Q2: I am observing significant peak tailing. How can I improve the peak shape?
A: Peak tailing for this compound is most likely caused by secondary ionic interactions between the protonated aminooxy group and residual, acidic silanol groups on the silica surface of the column packing.
Underlying Cause : Strong, unwanted interactions between the basic analyte and acidic sites on the stationary phase.
Solutions :
Ensure Low Mobile Phase pH : The use of 0.1% TFA (pH ~2.1) is designed to suppress the ionization of silanol groups, minimizing these interactions. Confirm the pH of your mobile phase. Using a less acidic modifier like formic acid may result in more tailing.
Use a High-Purity, End-Capped Column : Modern HPLC columns are made with high-purity silica with fewer metal impurities and are exhaustively end-capped to cover most of the accessible silanol groups. Using an older or lower-quality column can lead to significant tailing with basic compounds.
Reduce Sample Load : Injecting too much sample can saturate the primary retention sites and lead to interactions with secondary, high-energy sites, causing tailing. Try reducing the injection volume or concentration.[6]
Check for Co-eluting Impurities : A small, unresolved impurity on the tail of the main peak can mimic peak tailing. Try optimizing the gradient or using a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.
Q3: My peak is split, broad, or has a "shoulder". What is the cause?
A: This can be caused by several factors, often related to the sample solvent or column conditions.
Underlying Cause : Mismatch between sample solvent and mobile phase, column overload, or a partially blocked column frit.
Solutions :
Match Sample Solvent to Mobile Phase : The ideal sample solvent is the initial mobile phase. If you must use a stronger solvent like DMSO for solubility, keep the injection volume as small as possible. Injecting a large volume of a strong solvent can cause the sample band to spread unevenly on the column head.[4]
Reduce Sample Concentration : As with peak tailing, overloading the column can lead to peak distortion, including fronting (a sharp rise with a sloping tail) or a broad, triangular shape.
Check for Column Contamination/Blockage : A partially blocked inlet frit can distort the flow path, leading to band broadening and split peaks. Try back-flushing the column (disconnect from the detector first) or replacing the inlet frit.[8] If the column is old, it may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best detection wavelength?
A: The presence of the phenyl ring in 2-(Aminooxy)-3-phenylpropanoic acid provides a strong UV chromophore. A wavelength of 254 nm is a good choice for specific detection of the aromatic ring. For higher sensitivity, especially at low concentrations, a lower wavelength like 220 nm is effective as it detects the carboxyl and aminooxy functionalities, which behave similarly to a peptide bond. It is often beneficial to monitor two wavelengths simultaneously to help identify impurities that may have different UV spectra.
Q2: Can I use methanol instead of acetonitrile as the organic modifier?
A: Yes. Methanol and acetonitrile have different solvent strengths and can produce different selectivity for separating closely eluting peaks. If you are struggling to resolve an impurity with an ACN/water system, switching to a methanol/water system is a valuable optimization step. Keep in mind that methanol has a higher viscosity, which will result in higher system backpressure, and a slightly higher UV cutoff.
Q3: How should I handle and store the purified fractions?
A: The collected fractions will contain your purified compound along with the mobile phase (water, acetonitrile, and TFA).
Confirmation : Re-inject an aliquot of the collected fraction(s) to confirm purity.
Solvent Removal : The most common method is to remove the solvents via lyophilization (freeze-drying) or rotary evaporation. Lyophilization is generally preferred as it is gentler and can yield a fluffy, easy-to-handle powder. If using rotary evaporation, keep the bath temperature low (e.g., 30-40 °C) to minimize potential degradation.
TFA Removal : Trifluoroacetic acid is a non-volatile ion-pairing agent and will remain as a TFA salt of your compound. If TFA interferes with downstream applications, you may need to perform a salt exchange or use a volatile buffer system like formic acid or acetic acid during purification.
Storage : Store the final, dried compound at -20°C to ensure long-term stability.[1][9]
Q4: My compound is chiral. How can I assess its enantiomeric purity?
A: This is an excellent question, as controlling stereochemistry is critical in drug development. Standard reversed-phase HPLC will not separate enantiomers. For this, you need a chiral stationary phase (CSP).
Methodology : Chiral HPLC is a specialized technique. Based on methods for similar arylpropionic acids, a polysaccharide-based CSP (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H) is a highly effective choice.[3][10]
Mobile Phase : These columns are often used with normal-phase eluents, such as a mixture of n-hexane and an alcohol like isopropanol, with a small amount of an acidic additive (like TFA) to improve peak shape.[3]
Analysis : This analysis would be performed after the initial purification to determine the enantiomeric excess (e.e.) of your final product.
References
García, M. C., et al. (2014). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. Retrieved from [Link]
García, M. C., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]
Péter, A., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. Retrieved from [Link]
Cynober, L., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. SciSpace. Retrieved from [Link]
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Retrieved from [Link]
Cynober, L., et al. (1992). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. ResearchGate. Retrieved from [Link]
Baqai, F. T., & Beg, A. E. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Retrieved from [Link]
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. Retrieved from [Link]
Technical Support Center: Analysis of AOPP Hydrochloride Decomposition
The following technical guide addresses the analysis of decomposition products for AOPP Hydrochloride (specifically L-2-Aminooxy-3-phenylpropanoic acid hydrochloride ), a potent inhibitor of L-phenylalanine ammonia-lyase...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the analysis of decomposition products for AOPP Hydrochloride (specifically L-2-Aminooxy-3-phenylpropanoic acid hydrochloride ), a potent inhibitor of L-phenylalanine ammonia-lyase (PAL) widely used in metabolic research and drug development.
Product: AOPP Hydrochloride (L-2-Aminooxy-3-phenylpropanoic acid HCl)
CAS No: 3405-64-5 (Free acid) / Custom Salt
Application: Competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL); Metabolic flux analysis.
Scope of Guide
This document details the stability profile, degradation pathways, and analytical protocols for AOPP HCl.
> Note: If you are looking for "Advanced Oxidation Protein Products" (biomarkers of oxidative stress), please refer to our ELISA/Assay Kit Support Center. This guide focuses strictly on the small molecule pharmacological agent.
Part 1: Critical Degradation Pathways
Q1: What are the primary decomposition products of AOPP HCl I should look for?
A: AOPP HCl is an aminooxy analogue of phenylalanine. Its stability is compromised by moisture, light, and pH excursions. The three primary impurities/degradation products are:
Cinnamic Acid (Elimination Product):
Mechanism: Under basic conditions or thermal stress, the aminooxy group (
) acts as a leaving group, leading to -elimination. This restores the -unsaturation characteristic of the PAL enzymatic product.
Detection: High UV absorbance at 270–290 nm.
Hydroxylamine (
):
Mechanism: Hydrolysis of the N-O bond, particularly in aqueous solution, releases free hydroxylamine and 3-Phenyllactic acid .
Risk: Hydroxylamine is a reducing agent and can interfere with downstream redox assays.
Oxime Adducts (Condensation Impurities):
Mechanism: The aminooxy group is highly nucleophilic toward carbonyls. If AOPP HCl is dissolved in low-grade acetone or alcohols containing aldehyde impurities, it will rapidly form stable oximes .
Impact: Loss of active inhibitor concentration and introduction of false signals in HPLC.
Q2: Why does my AOPP sample show a "double peak" on HPLC?
A: This is likely due to Oxime Formation or Racemization .
Scenario A (Oxime): If you used a solvent containing trace acetone/aldehydes, the AOPP-Oxime adduct will elute later than the parent peak due to increased hydrophobicity.
Scenario B (Racemization): While AOPP is typically supplied as the L-isomer, the
-proton is acidic. Prolonged storage in solution (pH > 6) can lead to racemization. Standard C18 columns won't separate enantiomers; use a Chiralpak® ZWIX(+) or similar column for verification.
Part 2: Analytical Protocols & Troubleshooting
Standardized HPLC Method for Purity Assessment
Use this protocol to quantify AOPP and separate it from Cinnamic Acid/Phenyllactic Acid.
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Flow Rate
1.0 mL/min
Gradient
5% B (0-2 min) 60% B (15 min) 95% B (20 min)
Detection
UV @ 210 nm (Backbone) and 254 nm (Phenyl ring)
Temperature
25°C
Injection Vol
10 µL
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Retention Time Drift
pH instability in Mobile Phase
Ensure TFA/Formic acid is fresh; AOPP is zwitterionic/basic and sensitive to pH changes.
New Peak @ ~12 min
Cinnamic Acid formation
Check sample storage. If stored in solution >24h at RT, discard. Prepare fresh.
Baseline Noise
Hydroxylamine oxidation
Hydroxylamine (degradation product) oxidizes on-column. Add 1mM EDTA to mobile phase.
Loss of Potency
Moisture absorption
AOPP HCl is hygroscopic. Verify water content via Karl Fischer titration.
This diagram illustrates the causal flow from environmental stress to specific breakdown products.
Caption: Mechanistic pathways showing the conversion of AOPP HCl into elimination, hydrolysis, and condensation products.
Figure 2: Recommended QC Workflow
Decision tree for validating AOPP reagent quality before experimental use.
Caption: Step-by-step Quality Control workflow to ensure AOPP integrity prior to PAL inhibition assays.
Part 4: Storage & Handling Guidelines
To minimize decomposition, adhere to these strict handling protocols:
Lyophilized Powder: Store at -20°C with desiccant. Stable for 2 years.
Stock Solutions:
Solvent: Water or DMSO. Avoid Acetone or Methanol (unless HPLC grade and carbonyl-free).
Stability: Unstable in solution. Prepare fresh daily . Do not freeze-thaw stock solutions more than once.[1]
pH: Maintain pH < 6.0. At pH > 7.0, the rate of elimination to cinnamic acid increases exponentially.
References
Amrhein, N., & Gödeke, K. H. (1977). The estimation of phenylalanine ammonia-lyase (PAL) activity in intact cells of higher plant tissue. Planta, 135(1), 29–34.
Khomutov, R. M., et al. (1968). Chemistry of aminooxy acids: Stability and reactivity. Journal of General Chemistry USSR. (Foundational chemistry of aminooxy group stability).
Havir, E. A. (1981). Modification of L-phenylalanine ammonia-lyase in Rhodotorula glutinis. Biochemistry, 20(1), 82-86. (Discusses inhibition mechanism and stability).
minimizing toxicity of 2-(Aminooxy)-3-phenylpropanoic acid in tissue culture
This guide is structured as a Tier 3 Technical Support resource for 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) . It addresses the compound's dual utility in plant physiology (PAL inhibition) and mammalian drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource for 2-(Aminooxy)-3-phenylpropanoic acid (AOPP) . It addresses the compound's dual utility in plant physiology (PAL inhibition) and mammalian drug discovery (KAT-I/Transaminase inhibition), focusing on the chemical mechanisms of toxicity often overlooked in standard protocols.
Compound: 2-(Aminooxy)-3-phenylpropanoic acid (AOPP)
Primary Class: Phenylalanine Ammonia-Lyase (PAL) Inhibitor / PLP-Enzyme Antagonist
Support Level: Advanced / Assay Development
Executive Summary: The Toxicity Paradox
AOPP is a potent structural analogue of phenylalanine. While widely used to block phenylpropanoid pathways in plants, its application in mammalian drug development (targeting Kynurenine Aminotransferase or amino acid transport) is frequently plagued by off-target cytotoxicity .
The Core Issue: The aminooxy group (
) is a potent carbonyl scavenger . In tissue culture, it does not just inhibit the target enzyme; it irreversibly reacts with Pyridoxal-5'-Phosphate (PLP/Vitamin B6) and ketone-containing media supplements (like Pyruvate ), leading to metabolic collapse or assay interference.
Part 1: Mechanism of Action & Toxicity
To minimize toxicity, you must understand how AOPP kills cells. It is rarely direct toxicity, but rather a "starvation" of essential cofactors.
The PLP-Sequestration Pathway
Most transaminases (including the mammalian target KAT-I) require PLP as a cofactor. AOPP attacks the aldehyde group of PLP, forming a stable oxime complex . This strips the cell of Vitamin B6, halting all PLP-dependent metabolism (amino acid synthesis, neurotransmitter regulation).
Figure 1: AOPP acts as a "suicide" inhibitor by sequestering PLP, leading to broad metabolic toxicity beyond the specific target enzyme.
Part 2: Critical Protocol Adjustments
1. The "Pyruvate Trap" (Crucial for Media Selection)
WARNING: Do not use standard DMEM or RPMI formulations containing Sodium Pyruvate or high concentrations of
-Ketoglutarate during AOPP treatment.
Chemistry: The aminooxy group of AOPP reacts with the ketone group of pyruvate in the media before it enters the cell.
Result: You effectively neutralize the drug and generate an oxime byproduct. Users often see "no effect" and increase the dose, leading to sudden toxicity when the pyruvate is saturated.
Solution: Use Pyruvate-Free Media for the duration of the pulse/treatment.
2. Solvent Compatibility
Avoid: Acetone or Methyl Ethyl Ketone (MEK). AOPP will react with these solvents immediately.
Recommended: Dissolve in sterile water (if HCl salt) or DMSO (if free acid).
pH Check: AOPP is often supplied as a hydrobromide or hydrochloride salt. A 10 mM stock in unbuffered water can be highly acidic (pH ~3). Always buffer the stock to pH 7.4 with NaOH or HEPES before adding to cells to prevent acid shock.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "My cells are dying within 2 hours of addition."
Diagnosis: This is too fast for metabolic inhibition. It is likely Acid Shock or Osmotic Stress .
Fix:
Check the form of AOPP (HCl/HBr salt?).
Did you neutralize the stock solution?
Protocol: Pre-dilute the drug in culture media and check pH before adding to the well. If the media turns yellow (phenol red indicator), it is too acidic.
Scenario B: "I see no inhibition of my target, even at 100 µM."
Diagnosis:Carbonyl Scavenging by media components.[1]
Fix:
Check your media formulation. Does it contain Pyruvate (1 mM) or
-Ketoglutarate?
If yes, the media is "eating" your drug. Switch to a minimal media (e.g., EBSS or pyruvate-free DMEM) for the assay window.
Rescue: AOPP + 1 mM Pyridoxal-5'-Phosphate (PLP) or Pyridoxine.
Logic: If adding PLP restores viability but maintains target inhibition (assuming the target isn't the only PLP enzyme), the toxicity is off-target cofactor depletion.
Part 4: Optimized Experimental Workflow
Use this decision tree to design your toxicity/efficacy experiments.
Figure 2: Step-by-step workflow to eliminate media interference and diagnose toxicity mechanisms.
Han, Q., et al. (2009). Crystal structures of human kynurenine aminotransferase I containing the cofactor pyridoxal 5'-phosphate and its inhibitors.
Amrhein, N., et al. (1977). α-Aminooxy-β-phenylpropionic acid — a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo.[2] (The foundational paper for AOPP usage).
Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.
John, R.A., et al. (1978). The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes.[3] (Establishes the mechanism of PLP sequestration by aminooxy compounds).
Technical Comparison Guide: 2-(Aminooxy)-3-phenylpropanoic Acid (L-AOPP) for PAL Inhibition
Executive Summary 2-(Aminooxy)-3-phenylpropanoic acid (commonly referred to as L-AOPP or (S)-AOPP ) represents the gold standard for competitive inhibition of Phenylalanine Ammonia-Lyase (PAL) . With an inhibition consta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminooxy)-3-phenylpropanoic acid (commonly referred to as L-AOPP or (S)-AOPP ) represents the gold standard for competitive inhibition of Phenylalanine Ammonia-Lyase (PAL) .
With an inhibition constant (
) in the low nanomolar range (~1.4 nM ), L-AOPP is significantly more potent than natural feedback inhibitors like trans-cinnamic acid and comparable to or slightly more potent than synthetic phosphonic acid analogues like AIP . This guide provides a technical analysis of its performance, mechanistic action, and a validated protocol for determining its IC50/Ki values in research settings.
Mechanistic Insight & Biological Context[1]
The Target: Phenylalanine Ammonia-Lyase (PAL)
PAL (EC 4.3.1.[1][2][3][4][5]24) is the gatekeeper enzyme of the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-Phenylalanine to trans-Cinnamic acid . This reaction is the first committed step in the biosynthesis of lignins, flavonoids, and defense phytoalexins.
Mechanism of Action
L-AOPP acts as a transition-state analogue . Structurally, the aminooxy group (
) mimics the amino group of the substrate but possesses different electronic properties and bond lengths, allowing it to bind tightly to the PAL active site (specifically interacting with the prosthetic group, likely the MIO cofactor) without undergoing the elimination reaction.
Type: Competitive, Reversible (Slow-binding kinetics often observed).
Stereospecificity: The L- (or S-) enantiomer is the active inhibitor, mirroring the stereospecificity of PAL for L-Phenylalanine.
Pathway Visualization
The following diagram illustrates the critical position of PAL in plant metabolism and the specific blockade point of L-AOPP.
Figure 1: L-AOPP competitively blocks the conversion of Phenylalanine to Cinnamic Acid, halting downstream biosynthesis of lignin and flavonoids.
Comparative Performance Analysis
The following table contrasts L-AOPP with other common PAL inhibitors. Note the orders-of-magnitude difference in potency between AOPP/AIP and the natural product inhibitor, Cinnamic Acid.[4]
Potency: L-AOPP is approximately 5-fold more potent than AIP and ~100,000-fold more potent than Cinnamic Acid .
Specificity: L-AOPP is highly specific for PAL and does not significantly inhibit Phenylalanine-tRNA synthetases, making it safe for use in physiological studies to block phenylpropanoid synthesis without stopping protein synthesis.
Stability: While potent, aminooxy compounds can be sensitive to carbonyls (aldehydes/ketones) in complex media; AIP is sometimes preferred in long-term tissue culture due to its chemical stability, despite slightly lower potency.
Experimental Protocol: Determination of IC50
This protocol outlines a self-validating spectrophotometric assay to determine the IC50 of L-AOPP. The assay measures the formation of trans-cinnamic acid by monitoring absorbance at 290 nm .
Reagents & Preparation
Buffer: 100 mM Tris-HCl, pH 8.8 (Optimum pH for most plant PALs).
Substrate Stock: 50 mM L-Phenylalanine in Buffer.
Inhibitor Stock (L-AOPP): Dissolve in water or DMSO. Prepare serial dilutions (e.g., 0.1 nM to 100 nM).
Enzyme Source: Purified PAL or crude plant extract (desalted via PD-10 column to remove endogenous amino acids).
Assay Workflow
Blanking: Set spectrophotometer to 290 nm. Use a reaction mix without enzyme as the blank.
Pre-Incubation: Mix Enzyme Extract + Buffer + L-AOPP (Variable Conc.) . Incubate at 30°C for 10 minutes. Rationale: Allows equilibrium binding of the inhibitor.
Initiation: Add L-Phenylalanine (Final conc. typically 2-5 mM, saturating conditions).
Measurement: Monitor
per minute for 15-30 minutes. Ensure linearity.
Control: Run a "0 nM Inhibitor" control to establish
(100% Activity).
Calculation & Validation
IC50 Calculation: Plot % Residual Activity (Y-axis) vs. Log[L-AOPP] (X-axis). Fit to a sigmoidal dose-response curve.
Ki Conversion: If
is known, convert IC50 to using the Cheng-Prussoff equation:
Where is the substrate concentration used.
Workflow Diagram
Figure 2: Step-by-step workflow for the spectrophotometric determination of PAL inhibition.
References
Amrhein, N., & Gödeke, K. H. (1977).[1] The estimation of phenylalanine ammonia-lyase (PAL)-activity in intact cells of higher plant tissue.[4] Planta, 135(1), 29–34.
Seminal paper establishing L-AOPP as a potent inhibitor with Ki ~1.4 nM.[1]
Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[3][9] Phytochemistry, 62(3), 415–422.
Provides comparative Ki data for AIP (7 nM) and confirms AOPP potency.
Laber, B., Kiltz, H. H., & Amrhein, N. (1986).[2] Inhibition of phenylalanine ammonia-lyase in vitro and in vivo by (1-amino-2-phenylethyl)phosphonic acid, the phosphonic analogue of phenylalanine.[1][2] Zeitschrift für Naturforschung C, 41(1-2), 49–55.[2]
Comparison of phosphonic acid analogues vs. AOPP.
Havir, E. A. (1981).[1] Modification of the active site of phenylalanine ammonia-lyase by 2-aminooxy-3-phenylpropionic acid. Plant Physiology, 67, 368-369.
Technical Guide: Comparative NMR Analysis of 2-(Aminooxy)-3-phenylpropanoic Acid HCl
Topic: NMR Spectrum Analysis of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: NMR Spectrum Analysis of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a high-resolution analysis of the nuclear magnetic resonance (NMR) characteristics of 2-(aminooxy)-3-phenylpropanoic acid hydrochloride (also known as
-aminooxy--phenylpropionic acid or AOPP). As a stable bioisostere of L-Phenylalanine and a potent inhibitor of phenylalanine ammonia-lyase (PAL), this compound presents unique spectral signatures derived from the electronegative induction of the -aminooxy group.
This document objectively compares AOPP against its parent amino acid (L-Phenylalanine ) and its hydroxy-isostere (L-Phenyllactic acid ), establishing a self-validating protocol for structural verification and impurity profiling.
Part 1: Structural Logic & Chemical Shift Causality
To interpret the spectrum accurately, one must understand the electronic environment governing the nuclei. The substitution of the
-amine (-NH) with an -aminooxy group (-O-NH) introduces a significant electronegativity shift.
The Electronegativity Cascade
Inductive Effect: Oxygen (EN = 3.44) is significantly more electronegative than Nitrogen (EN = 3.04).
Deshielding: The
-proton in AOPP is more deshielded than in Phenylalanine, resulting in a distinct downfield shift .
Exchangeable Protons: The aminooxy ammonium protons (
) are more acidic and possess distinct hydrogen-bonding characteristics compared to the primary ammonium of Phenylalanine.
DOT Diagram: Structural & Spectral Logic
The following diagram visualizes the structural relationship and the resulting spectral shifts.
Caption: Comparative flow illustrating the impact of heteroatom substitution on the
-proton chemical shift.
Part 2: Comparative NMR Data Analysis
The following table synthesizes experimental expectations for 1H NMR (400 MHz) in Deuterium Oxide (D
O) and DMSO-d.
Table 1: Chemical Shift Comparison (Target vs. Alternatives)
Proton Environment
L-Phenylalanine (HCl)
2-(Aminooxy)-3-phenylpropanoic acid (HCl)
L-Phenyllactic Acid
Diagnostic Note
-CH
3.90 - 4.05 ppm (t/dd)
4.45 - 4.65 ppm (t/dd)
4.30 - 4.45 ppm (dd)
Primary Identifier. The AOPP -H is shifted ~0.5 ppm downfield vs. Phe due to the Oxygen atom.
-CH
3.00 - 3.25 ppm (m)
3.05 - 3.30 ppm (m)
2.85 - 3.10 ppm (m)
Diastereotopic splitting is common in all three; less diagnostic.
Aromatic (Ph)
7.20 - 7.40 ppm (m)
7.20 - 7.40 ppm (m)
7.20 - 7.40 ppm (m)
Identical multiplet pattern (5H integration).
Amine/OH (DMSO)
~8.5 ppm (br s, NH)
10.0 - 11.5 ppm (br s, ONH)
~5.0 - 6.0 ppm (br, OH)
In DMSO-d, the aminooxy ammonium proton is significantly more acidic/downfield.
Detailed Spectral Interpretation
1. The Alpha-Proton (The "Fingerprint")
In D
O, the -proton of Phenylalanine typically resonates near 3.95 ppm . In contrast, the target AOPP molecule displays this signal near 4.55 ppm .
Why? The inductive withdrawal of electron density by the
-oxygen atom deshields the nucleus.
Validation: If your spectrum shows a triplet/doublet of doublets at 3.9 ppm, you likely have unreacted Phenylalanine, not the aminooxy product.
2. The Exchangeable Region (DMSO-d only)
Using DMSO-d
is critical for verifying the salt form.
Phenylalanine HCl: The
protons appear as a broad singlet around 8.5 ppm .
AOPP HCl: The
protons often appear extremely broad and further downfield (9.5 - 11.0 ppm ) due to the "alpha-effect" lowering the pKa of the protonated amine and altering hydrogen bonding kinetics.
Part 3: Experimental Protocols
To ensure reproducibility and distinguish the product from synthesis byproducts (e.g., phthalimide residues), follow this validated workflow.
Protocol A: Standard Characterization (D
O)
Best for: Purity check, integration of carbon backbone.
Preparation: Dissolve 10 mg of AOPP-HCl in 0.6 mL of D
O.
Reference: Use internal TSP (trimethylsilylpropanoic acid) set to 0.00 ppm. Avoid TMS (insoluble in water).
Acquisition:
Relaxation Delay (D1): Set to
5 seconds. (Carboxyl-adjacent protons can have long T1 times).
Scans: 16-32 scans are sufficient.
Analysis:
Integrate the aromatic region (7.2-7.4 ppm) and normalize to 5.0 .
Verify the
-CH (approx 4.5 ppm) integrates to 1.0 .
Verify the
-CH (approx 3.1 ppm) integrates to 2.0 .
Protocol B: Labile Proton Verification (DMSO-d
)
Best for: Confirming the salt form and checking for moisture.
Preparation: Dissolve 5-8 mg in 0.6 mL DMSO-d
(dried over molecular sieves).
Handling: Minimize air exposure; aminooxy salts are hygroscopic.
Acquisition:
Spectral Width: Ensure the window extends to 14 ppm to catch the downfield
and protons.
Analysis: Look for the broad ammonium peak >9.5 ppm. Sharp peaks in this region usually indicate impurities (e.g., phthalhydrazide).
Part 4: Impurity Profiling & Troubleshooting
Common synthetic routes (e.g., Mitsunobu reaction with N-hydroxyphthalimide) leave specific fingerprints.
Impurity
NMR Signature (1H)
Source
Phthalhydrazide
7.8 - 8.2 ppm (m, aromatic), ~11-12 ppm (NH)
Byproduct of deprotection.
Phenylalanine
3.9 ppm (-H)
Incomplete starting material conversion.
Phenyllactic Acid
4.3 ppm (-H), No NH peaks
Hydrolysis byproduct (if stored in water).
Ethyl Acetate
4.1 (q), 2.0 (s), 1.2 (t)
Common recrystallization solvent.
DOT Diagram: Purity Validation Workflow
This logic tree guides the analyst through the validation process.
Caption: Step-by-step logic for validating AOPP purity and identifying common synthetic contaminants.
References
Yang, D., et al. (2001). "Synthesis and Characterization of Chiral N-O Turns Induced by α-Aminoxy Acids." The Journal of Organic Chemistry.
Chemistry Steps. "NMR Chemical Shift Values Table - Protons on Heteroatoms."
Oregon State University. "1H NMR Chemical Shifts & Electronegativity Effects."
Magritek. "Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine (Comparative Shift Data)."
Validation
Comparative Guide to the Inhibition of Phenylalanine Ammonia-Lyase: 2-(Aminooxy)-3-phenylpropanoic Acid vs. Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed, objective comparison of the inhibitory activities of 2-(Aminooxy)-3-phenylpropanoic acid (AOPP), a potent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed, objective comparison of the inhibitory activities of 2-(Aminooxy)-3-phenylpropanoic acid (AOPP), a potent mechanism-based inhibitor, and various cinnamic acid derivatives, which often act as feedback inhibitors, on the enzyme L-phenylalanine ammonia-lyase (PAL). PAL is a critical enzyme in the phenylpropanoid pathway, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. Understanding its inhibition is vital for applications in drug development, agriculture, and biotechnology. This document synthesizes experimental data on inhibitory mechanisms and potency, provides detailed protocols for comparative assays, and offers insights into the structural determinants of inhibition for both classes of compounds.
Introduction: Phenylalanine Ammonia-Lyase (PAL) as a Key Regulatory Enzyme
L-phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) represents the first and rate-limiting step in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1] This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1] The resulting cinnamic acid serves as a precursor for a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes, which are crucial for plant development and defense.[1] Given its pivotal role, the inhibition of PAL is a significant area of research for developing herbicides, antifungal agents, and potential therapeutics for metabolic disorders like phenylketonuria.[1] This guide focuses on two distinct classes of PAL inhibitors: the synthetic phenylalanine analogue, 2-(Aminooxy)-3-phenylpropanoic acid, and the enzyme's own product, cinnamic acid, along with its derivatives.
Mechanism of Action: A Tale of Two Inhibitors
The comparison between AOPP and cinnamic acid derivatives is fundamentally a comparison between a highly specialized, mechanism-based inhibitor and a natural feedback inhibitor. Their modes of action at the PAL active site are distinct.
2-(Aminooxy)-3-phenylpropanoic Acid (AOPP): A Potent, Slow-Binding Inhibitor
2-(Aminooxy)-3-phenylpropanoic acid, often abbreviated as AOPP, is a structural analogue of the native substrate, L-phenylalanine. The key modification is the replacement of the α-amino group with an aminooxy (-O-NH₂) moiety. This seemingly small change has profound consequences for its interaction with the enzyme.
PAL reaction and inhibition pathways.
Cinnamic Acid Derivatives: Feedback and Competitive Inhibition
As the direct product of the PAL-catalyzed reaction, trans-cinnamic acid can act as a feedback inhibitor.[1][4] This is a common biological regulatory mechanism where the product of a metabolic pathway inhibits an early enzyme in that same pathway to prevent over-accumulation. Several studies have confirmed that cinnamic acid and its derivatives can competitively inhibit PAL.[5]
The inhibitory activity of cinnamic acid derivatives is highly dependent on their chemical structure. Key structural features required for inhibition include a hydrophobic aromatic ring, an α,β-double bond, and a carboxyl group.[5] Modifications to the phenyl ring, such as hydroxylation or the addition of other functional groups, can significantly alter the inhibitory potency. For instance, studies have shown that caffeic acid (3,4-dihydroxycinnamic acid) and gallic acid are effective inhibitors of PAL from higher plants, while p-hydroxycinnamic acid specifically inhibits yeast PAL.[5] This suggests that the active sites of PAL from different sources have distinct topographies. Unlike the near-irreversible binding of AOPP, the inhibition by cinnamic acid derivatives is typically reversible and competitive with the L-phenylalanine substrate.
Comparative Analysis of Inhibitory Potency
A direct, side-by-side comparison of IC₅₀ or Kᵢ values for AOPP and a wide range of cinnamic acid derivatives under identical experimental conditions is not available in a single published study. However, by synthesizing data from multiple sources, a clear picture of their relative potencies emerges.
Note: The following data is compiled from different studies. Experimental conditions (e.g., enzyme source, pH, temperature, substrate concentration) may vary, and direct comparison of absolute values should be made with caution. The primary utility is to illustrate the order-of-magnitude difference in potency and the relative effectiveness of different derivatives.
Inhibitor Class
Compound
Type of Inhibition
Potency
Source(s)
Aminooxy Analogue
2-(Aminooxy)-3-phenylpropanoic acid (AOPP)
Slow-binding, Competitive
Very High . Implied Kᵢ in the low nanomolar (nM) range.[2][3]
Potency: The data clearly indicates that AOPP is orders of magnitude more potent than cinnamic acid and its common derivatives. The mechanism-based, slow-binding nature of AOPP leads to a much more stable and long-lasting inhibition compared to the reversible, competitive inhibition by cinnamic acid derivatives.
Specificity: The effectiveness of cinnamic acid derivatives can be species-specific, as seen with p-hydroxycinnamic acid's preference for yeast PAL.[5] This highlights subtle but important differences in the active site architecture across species.
Structural Determinants: For cinnamic acid derivatives, the presence of the core structure (aromatic ring, double bond, carboxyl group) is essential.[5] Substitutions on the phenyl ring modulate the binding affinity. The strong performance of o-chlorocinnamic acid suggests that an electronegative group at the ortho position may enhance binding, possibly through favorable interactions within the active site.[5]
Experimental Protocol: Spectrophotometric Assay for PAL Inhibition
To empirically compare the inhibitory activity of AOPP and cinnamic acid derivatives, a continuous spectrophotometric assay is the most common and reliable method. This protocol is designed to be a self-validating system by including appropriate controls.
Principle: The assay measures the rate of formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm (A₂₉₀), the wavelength at which trans-cinnamic acid has a distinct absorption maximum. The rate of this increase is directly proportional to PAL activity. Inhibitors will cause a decrease in this rate.
Workflow for the spectrophotometric PAL assay.
Materials and Reagents:
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
Substrate Stock Solution: 50 mM L-phenylalanine in Assay Buffer.
Inhibitor Stock Solutions: 10 mM stock solutions of AOPP and various cinnamic acid derivatives in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions as needed.
PAL Enzyme: Purified or partially purified PAL enzyme preparation, stored in an appropriate buffer on ice.
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 290 nm and maintaining a constant temperature.
Step-by-Step Methodology:
Reaction Mixture Preparation: For each inhibitor concentration, prepare the following in a UV-transparent cuvette or 96-well plate:
Test Sample:
850 µL of Assay Buffer
100 µL of L-phenylalanine stock solution (final concentration: 5 mM)
10 µL of inhibitor solution (at various concentrations)
Control (No Inhibitor):
850 µL of Assay Buffer
100 µL of L-phenylalanine stock solution
10 µL of solvent (used for inhibitors, e.g., DMSO)
Blank (No Enzyme):
890 µL of Assay Buffer
100 µL of L-phenylalanine stock solution
10 µL of the highest concentration inhibitor solution
Pre-incubation: Equilibrate all reaction mixtures at the assay temperature (e.g., 37°C) for 5 minutes.
Reaction Initiation: Start the reaction by adding 40 µL of the PAL enzyme solution to the 'Test Sample' and 'Control' wells. Mix gently but thoroughly. Do not add enzyme to the 'Blank' well.
Data Acquisition: Immediately begin monitoring the increase in absorbance at 290 nm. Record data every 30 seconds for 10-20 minutes. Ensure the initial rate is linear.
Data Analysis:
For each sample, calculate the initial reaction velocity (v) by determining the slope of the linear portion of the A₂₉₀ vs. time plot (ΔA₂₉₀/min).
Calculate the percent inhibition for each inhibitor concentration using the formula:
% Inhibition = [1 - (v_inhibitor / v_control)] * 100
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
Trustworthiness and Validation:
The 'Blank' ensures that any change in absorbance is not due to non-enzymatic conversion or inhibitor absorbance.
The 'Control' establishes the baseline 100% enzyme activity.
Running the assay with a known inhibitor (AOPP can serve as a positive control) validates the assay's responsiveness.
To determine the type of inhibition (e.g., competitive), the entire experiment should be repeated at several different substrate concentrations.
Conclusion and Future Perspectives
The comparative analysis reveals a clear distinction between 2-(Aminooxy)-3-phenylpropanoic acid and cinnamic acid derivatives as inhibitors of Phenylalanine Ammonia-Lyase.
2-(Aminooxy)-3-phenylpropanoic acid (AOPP) stands out as a highly potent, mechanism-based inhibitor. Its slow-binding nature and structural mimicry of the substrate's transition state result in an extremely tight and lasting inhibition, making it an invaluable research tool for probing the phenylpropanoid pathway.
Cinnamic acid derivatives function as natural, reversible feedback inhibitors. Their potency is considerably lower than AOPP but is physiologically relevant for the regulation of metabolic flux. The activity of these derivatives is highly tunable based on the substitutions on the phenyl ring, offering a platform for designing moderately active, specific inhibitors.
For drug development professionals and scientists, the choice of inhibitor depends entirely on the desired outcome. For achieving a near-complete and sustained shutdown of the PAL enzyme, AOPP and its analogues are superior. For applications requiring reversible modulation or fine-tuning of the phenylpropanoid pathway, exploring the vast chemical space of cinnamic acid derivatives offers greater flexibility. Future research should focus on obtaining direct comparative kinetic data in standardized assays and exploring hybrid molecules that combine features of both inhibitor classes to create novel modulators of this critical metabolic pathway.
References
Appert, C., Zon, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422. [Link]
Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry. Available at: [Link]
Satish, S., & Ramaswamy, N. K. (1986). Kinetics of Phenylalanine Ammonia-Lyase and the Effect of L-a-aminooxy-y9-phenylpropionic Acid on Enzyme Activity and Radicle Gr. Plant and Cell Physiology. Available at: [Link]
Shirsat, S. G., & Nair, P. M. (1986). The mode of inhibition of the biosynthesis of phenylalanine ammonia lyase by its product cinnamic acid in aging potato parenchyma tissue. Journal of Biosciences, 10(3), 393-401. [Link]
Sato, T., Kiuchi, F., & Sankawa, U. (1982). Inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives and related compounds. Phytochemistry, 21(4), 845-850. [Link]
Wikipedia contributors. (2024). Phenylalanine ammonia-lyase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Validating AOPP Purity: A Comparative Guide to Thin-Layer Chromatography (TLC)
This guide focuses on the validation of Small Molecule AOPP (specifically L-α-aminooxy-phenylpropionic acid and related aryloxyphenoxypropionate derivatives), which are critical intermediates and inhibitors in drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide focuses on the validation of Small Molecule AOPP (specifically L-α-aminooxy-phenylpropionic acid and related aryloxyphenoxypropionate derivatives), which are critical intermediates and inhibitors in drug discovery and agrochemical research.
Note: This guide distinguishes the small molecule AOPP from "Advanced Oxidation Protein Products" (biomarkers), for which TLC is not a suitable validation method due to their macromolecular nature.
Executive Summary & Strategic Context
In drug development pipelines, the purity of metabolic inhibitors like AOPP (L-α-aminooxy-phenylpropionic acid) is non-negotiable. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin-Layer Chromatography (TLC) offers an indispensable, rapid-response alternative for reaction monitoring and initial purity screening.
This guide objectively compares TLC against instrumental alternatives and provides a self-validating protocol for assessing AOPP purity. The methodology emphasizes High-Performance TLC (HPTLC) principles applied to standard laboratory workflows to bridge the gap between qualitative screening and quantitative assurance.
Comparison of Validation Methods
Feature
TLC (Optimized)
HPLC-UV/MS
1H-NMR
Primary Utility
Rapid purity check, reaction monitoring
Quantitative purity (%), impurity ID
Structural confirmation, solvent residue
Throughput
High (Parallel runs possible)
Low (Sequential injection)
Medium
Cost per Run
< $1.00
> $20.00 (Solvents + Column wear)
> $50.00 (instrument time)
Limit of Detection
~100–500 ng
< 1 ng
~10 µg
Blind Spots
Co-elution of isomers, volatile impurities
Non-chromophoric impurities (if UV only)
Inorganic salts (silent in 1H)
Scientific Rationale: The Mechanics of AOPP Separation
To validate purity effectively, one must understand the physicochemical behavior of AOPP on the stationary phase.
The Analyte: AOPP contains a lipophilic phenyl ring and a polar carboxylic acid tail, often modified with an aminooxy group. It is amphiphilic.
The Challenge: On standard Silica Gel 60, the carboxylic acid moiety causes "tailing" (streaking) due to strong hydrogen bonding with silanol groups.
The Solution (Causality): The mobile phase must contain a modifier (acid) to suppress ionization of the carboxylic group, ensuring the molecule migrates as a tight, defined spot rather than a streak.
Validated Protocol: TLC Purity Assessment of AOPP
Materials & Reagents[1][2][3][4][5][6][7]
Stationary Phase: Silica Gel 60 F
Aluminum-backed plates (20 x 20 cm).
Mobile Phase System: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v) OR Dichloromethane : Methanol : Acetic Acid (90:9:1 v/v/v).
Reference Standard: Authenticated AOPP (>98% purity by HPLC).
Visualization: UV Lamp (254 nm) and Ninhydrin Stain.
Step-by-Step Methodology
Phase 1: Plate Preparation (The "Pre-Wash" Step)
Why: Commercial plates often contain adsorbed organic impurities that cause "ghost spots" at the solvent front.
Elute the blank TLC plate with pure Methanol.
Dry in an oven at 110°C for 30 minutes. This activates the silica by removing hygroscopic water.
Phase 2: Sample Application (The "Spotting" Technique)
Dissolve 5 mg of synthesized AOPP in 1 mL of Methanol (5 mg/mL).
Dissolve Reference Standard at the same concentration.
Co-Spotting Validation: Apply three spots to the baseline (1.5 cm from bottom):
Lane 1: Sample (AOPP Crude)
Lane 2: Co-spot (Sample + Reference Standard)
Lane 3: Reference Standard
Use a micro-capillary to apply < 2 µL per spot. Keep spot diameter < 3 mm.
Phase 3: Development & Visualization
Saturate the TLC chamber with the Mobile Phase for 15 minutes (use filter paper to increase surface area). Saturation prevents "edge effects" and ensures reproducible Rf values.
Develop plate until solvent front reaches 1 cm from the top.
Visualization A (Non-Destructive): View under UV
. The phenyl ring of AOPP will quench fluorescence, appearing as a dark spot on a bright green background.
Visualization B (Destructive/Specific): Spray with Ninhydrin reagent and heat at 110°C.
Mechanism:[1] Ninhydrin reacts with the amino/aminooxy moiety. AOPP typically yields a distinct color (often reddish-purple), differentiating it from non-amine impurities.
Data Interpretation & Decision Logic
Calculate the Retardation Factor (
) for all spots:
Acceptance Criteria Table
Observation
Diagnosis
Action Required
Single Spot (Lane 1)
High Purity
Proceed to HPLC for quantification.
Lane 1 Spot aligns perfectly with Lane 3
Identity Confirmed
-
Lane 2 shows "Figure 8" or broadened spot
Separation of Isomers/Impurities
Purity Failed. Recrystallize or Column Chromatography.
Extra Spot near Baseline
Polar Impurity (e.g., salts, degradation)
Wash product with water or perform extraction.
Extra Spot near Solvent Front
Non-polar Impurity (e.g., starting material)
Wash with non-polar solvent (e.g., Hexane).
Workflow Visualization
The following diagram illustrates the decision matrix for validating AOPP purity, integrating TLC as the gatekeeper for more expensive analytical methods.
Caption: Operational workflow for AOPP purity validation. TLC acts as the primary filter to prevent contamination of HPLC columns with crude mixtures.
References
Soeno, Y., et al. (2010). "Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting L-tryptophan aminotransferase."[2] The Plant Journal. Link
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for mobile phase selection).
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
Santiago, M., & Strobel, S. (2013). "Thin Layer Chromatography." Methods in Enzymology. Link
High-Performance Analysis of 2-(Aminooxy)-3-phenylpropanoic Acid (AOPP): A Comparative Guide to Reference Standards
The following guide is structured to serve as an authoritative technical resource for researchers and drug development professionals. It synthesizes theoretical mechanism with practical, self-validating experimental prot...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as an authoritative technical resource for researchers and drug development professionals. It synthesizes theoretical mechanism with practical, self-validating experimental protocols.
Executive Summary: The Precision Imperative
2-(Aminooxy)-3-phenylpropanoic acid (AOPP) is a potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway [1]. Unlike its parent compound L-phenylalanine, AOPP possesses a reactive
-aminooxy group, introducing unique stability and quantification challenges.
Currently, no pharmacopeial Certified Reference Materials (CRMs) (e.g., USP, EP) exist for AOPP. Researchers must rely on commercial "Research Grade" standards. This guide objectively compares these available grades and provides a self-validating workflow to qualify these materials as "Primary Reference Standards" for critical quantitative assays.
Technical Comparison of Reference Standard Alternatives
When selecting a standard for AOPP, three critical variables define performance: Salt Form , Stereochemical Purity , and Isotopic Labeling .
Table 1: Comparative Performance of AOPP Standard Grades
Feature
Option A: Free Zwitterion
Option B: Hydrohalide Salt (HCl/HBr)
Option C: Stable Isotope ()
Chemical Stability
Moderate . Susceptible to slow oxidation and decarboxylation if not stored desiccated.
High . The protonated aminooxy group () is resistant to oxidation.
High . Identical to salt form but mass-shifted.
Hygroscopicity
Low to Moderate.
High . Often deliquescent; requires handling in low humidity.
High.
Solubility
Good in alkaline buffers; poor in pure water.
Excellent in water and MeOH.
Excellent.
Primary Use
Enzyme kinetics ( determination).
Long-term QC reference stocks.
Internal Standard for LC-MS/MS quantitation.
Risk Factor
Carbonyl Scavenging . Reacts with trace aldehydes in solvents.
Lower reactivity in solid state.
High cost.
Critical Insight: The "Carbonyl Trap"
The
-aminooxy group is a "super-nucleophile" (Alpha Effect). Unlike primary amines, it reacts rapidly with ketones and aldehydes (e.g., acetone, formaldehyde impurities in methanol) to form oximes [2].
Recommendation: Avoid Free Zwitterion standards for long-term storage. Use Hydrohalide Salts (e.g., AOPP
HBr) for stock preparation and store in aldehyde-free water or high-purity acetonitrile.
Mechanism of Action & Pathway Context
Understanding the biological context ensures the standard is fit-for-purpose. AOPP mimics the transition state of phenylalanine deamination.
Figure 1: Mechanism of Action. AOPP competitively blocks the active site of PAL, preventing the conversion of Phenylalanine to Cinnamic Acid.
Experimental Validation Protocols
Since commercial standards often lack a "Certified" mass balance value, you must qualify the purity in-house before use in GLP/GMP-like studies.
Fail: Incomplete conversion indicates the standard has already degraded or is not the aminooxy analog.
In-House Standard Qualification Workflow
Use this logic flow to certify a "Research Grade" chemical as an "Internal Reference Standard."
Figure 2: Qualification Workflow. A step-by-step decision tree to validate non-compendial AOPP standards.
References
Amrhein, N., et al. (1977). "
-Aminooxy--phenylpropionic acid: A potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo."[7] Plant Science Letters, 8(4), 313-317. Link
Khomutov, R. M., et al. (1987). "Inhibition of amino acid biosynthesis by aminooxy analogs." Biochemistry (Moscow).
Appert, C., et al. (2003). "Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues." Phytochemistry, 62(3), 415-422.[8] Link
MedChemExpress. "L-2-Aminooxy-3-phenylpropanoic acid Product Datasheet." Accessed Oct 2023. Link
Vareum. "L-2-Aminooxy-3-phenylpropanoic acid (CAS 42990-62-5)."[6][9] Accessed Oct 2023. Link
A Researcher's Guide to the Kinetic Characterization of Phenylalanine Ammonia-Lyase (PAL) Inhibition by AOPP HCl
For researchers in plant biology, biochemistry, and drug discovery, understanding the regulation of key enzymatic pathways is paramount. Phenylalanine Ammonia-Lyase (PAL) stands as a critical enzyme, directing metabolite...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in plant biology, biochemistry, and drug discovery, understanding the regulation of key enzymatic pathways is paramount. Phenylalanine Ammonia-Lyase (PAL) stands as a critical enzyme, directing metabolites from primary to secondary metabolism in plants and fungi.[1] Its inhibition offers a powerful tool for both fundamental research and practical applications, from controlling plant growth to developing novel therapeutics. This guide provides an in-depth, experimentally grounded comparison of PAL activity in the presence and absence of a potent inhibitor, 2-aminooxy-3-phenylpropionic acid hydrochloride (AOPP HCl). We will delve into the kinetic characterization of this inhibition, providing not just the "how" but the critical "why" behind the experimental design and data interpretation.
The Significance of PAL and Its Inhibition
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[1][2] This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and phytoalexins, which are crucial for plant development, defense against pathogens, and adaptation to environmental stress.[1] Given its central role, the study of PAL inhibitors is of significant interest. AOPP is a well-established and potent inhibitor of PAL, making it an excellent tool for investigating the consequences of phenylpropanoid pathway disruption.[3][4] Understanding the kinetics of this inhibition is essential for accurately interpreting experimental results and for the rational design of new, more effective inhibitors.
Unveiling the Mechanism: AOPP as a Competitive Inhibitor of PAL
The interaction between an enzyme and its inhibitor can be classified into several types, each with a distinct kinetic signature. AOPP is known to act as a competitive inhibitor of PAL.[5][6] This means that AOPP and the natural substrate, L-phenylalanine, compete for binding to the same active site on the enzyme.[7][] The structural similarity between AOPP and L-phenylalanine is the basis for this competition.
From a kinetic standpoint, competitive inhibition has two key characteristics that can be experimentally verified:
The apparent Michaelis constant (Km) increases: In the presence of a competitive inhibitor, a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (Vmax).[9] This is because the substrate has to "outcompete" the inhibitor for binding to the active site.
The maximum velocity (Vmax) remains unchanged: At saturating concentrations of the substrate, the effect of the competitive inhibitor can be overcome.[9] With enough substrate present, the probability of the substrate binding to the active site far outweighs that of the inhibitor, allowing the reaction to eventually reach its normal maximum velocity.
Furthermore, AOPP has been described as a slow-binding inhibitor of PAL, meaning the enzyme-inhibitor complex forms relatively slowly.[5] This is an important consideration for experimental design, as pre-incubation of the enzyme with the inhibitor may be necessary to ensure that the inhibition has reached equilibrium before the reaction is initiated.
Below is a diagram illustrating the competitive inhibition of PAL by AOPP.
Caption: Competitive inhibition of PAL by AOPP.
Experimental Protocol: Kinetic Characterization of PAL Inhibition
The following protocol outlines a robust method for determining the kinetic parameters of PAL in the presence and absence of AOPP HCl. The assay is based on the spectrophotometric measurement of the formation of trans-cinnamic acid, which has a characteristic absorbance maximum at 290 nm.[1][10][11]
I. Materials and Reagents
PAL Enzyme: Purified or a crude enzyme extract from a plant source.
L-Phenylalanine: Substrate stock solution (e.g., 100 mM in deionized water).
AOPP HCl: Inhibitor stock solution (e.g., 10 mM in deionized water).
Tris-HCl Buffer: 100 mM, pH 8.5.
Spectrophotometer: Capable of measuring absorbance at 290 nm.
96-well UV-transparent microplate or quartz cuvettes.
Incubator or water bath.
II. Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for kinetic analysis of PAL inhibition.
III. Step-by-Step Methodology
Prepare a series of L-phenylalanine concentrations: Dilute the 100 mM stock to create a range of substrate concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM) in Tris-HCl buffer. The rationale for this range is to span concentrations below and above the expected Km of the enzyme, which is crucial for accurate determination of the kinetic parameters.[12]
Prepare AOPP HCl solutions: Prepare at least two different concentrations of the inhibitor (e.g., 50 µM and 100 µM) in Tris-HCl buffer. A control with no inhibitor should also be prepared.
Set up the reaction mixtures: In a 96-well plate or cuvettes, combine the buffer, L-phenylalanine solution, and AOPP HCl solution (or buffer for the control). The final reaction volume should be consistent for all assays (e.g., 200 µL).
Pre-incubation: Equilibrate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes. This ensures that the reaction starts at a stable temperature.
Initiate the reaction: Add a fixed amount of the PAL enzyme solution to each well/cuvette to start the reaction. The amount of enzyme should be chosen to ensure a linear rate of product formation for a reasonable period (e.g., 10-15 minutes).
Measure absorbance: Immediately begin monitoring the increase in absorbance at 290 nm over time. For a kinetic assay, take readings every 30 seconds for 10-15 minutes. For an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding a small volume of a strong acid (e.g., 1 M HCl) and then measure the final absorbance.[13]
Calculate initial velocities (V₀): For the kinetic assay, the initial velocity is the initial linear slope of the absorbance versus time plot. For the endpoint assay, the velocity is calculated from the change in absorbance over the reaction time. The molar extinction coefficient for trans-cinnamic acid (approximately 9630 M-1cm-1) can be used to convert the rate of change in absorbance to the rate of product formation.[1]
Data Analysis and Interpretation
The initial velocities obtained at different substrate and inhibitor concentrations are then used to determine the kinetic parameters.
Michaelis-Menten and Lineweaver-Burk Plots
The relationship between the initial reaction velocity (V₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation.[14][15][16]
V₀ = (Vmax * [S]) / (Km + [S])
While a direct non-linear fit to the Michaelis-Menten equation is the most accurate method for determining Km and Vmax, the Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a valuable tool for visualizing the type of inhibition.[17][18][19]
1/V₀ = (Km / Vmax) * (1/[S]) + 1/Vmax
For a competitive inhibitor like AOPP, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect at the same point on the y-axis (1/Vmax).[17][19]
The following diagram illustrates a representative Lineweaver-Burk plot for the competitive inhibition of PAL.
Caption: Lineweaver-Burk plot for competitive inhibition.
Quantitative Data Summary
The following table presents hypothetical data that would be expected from a kinetic analysis of PAL inhibition by AOPP, demonstrating the characteristics of competitive inhibition.
Inhibitor Concentration
Apparent Km (mM)
Vmax (µmol/min)
Ki (µM)
0 µM (Control)
0.5
10.0
-
50 µM AOPP
1.0
10.0
50
100 µM AOPP
1.5
10.0
50
Note: The inhibitor constant (Ki) for a competitive inhibitor can be calculated using the equation: Km(app) = Km * (1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
Comparison with Alternative Inhibitors
While AOPP is a highly effective PAL inhibitor, other compounds can also be used to probe the phenylpropanoid pathway. For instance, 2-aminoindan-2-phosphonic acid (AIP) is another potent competitive inhibitor of PAL.[5] A comparative study of the kinetic parameters of different inhibitors can provide valuable insights into the structure-activity relationships of PAL inhibition and aid in the development of more specific and potent inhibitors for various applications.
Conclusion
The kinetic characterization of PAL inhibition by AOPP HCl provides a clear and quantitative understanding of its mechanism of action. By employing the spectrophotometric assay and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots, researchers can confirm the competitive nature of the inhibition and determine key kinetic parameters such as Km, Vmax, and Ki. This knowledge is fundamental for any study that utilizes AOPP to modulate the phenylpropanoid pathway and serves as a cornerstone for the development of new enzymatic inhibitors in both academic and industrial research.
References
Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415–422. Retrieved from [Link]
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